DM-4103
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSBHBGYFDAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-56-1 | |
| Record name | DM-4103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to DM-4103: A Key Metabolite of Tolvaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is the principal active metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist.[1][2] Formed primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system, this compound has garnered significant attention for its role in the pharmacological profile and potential hepatotoxicity of its parent drug, particularly in the context of long-term therapy for conditions such as Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key in vitro studies, and detailed experimental protocols.
Chemical Identity:
-
IUPAC Name: 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid[4]
-
Molecular Formula: C26H23ClN2O5[4]
-
Molecular Weight: 478.9 g/mol [4]
Pharmacology and Mechanism of Action
While Tolvaptan exerts its primary therapeutic effect through vasopressin V2-receptor antagonism, the pharmacological activity of this compound is centered on its interaction with various hepatic transporters. This interaction is a critical factor in understanding the disposition and potential for drug-induced liver injury (DILI) associated with Tolvaptan.
The prevailing hypothesis for Tolvaptan-associated hepatotoxicity involves a multi-faceted mechanism driven by this compound:
-
Inhibition of Bile Acid Efflux: this compound is a potent inhibitor of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5][6] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids.
-
Mitochondrial Dysfunction: Accumulating evidence suggests that this compound can impair mitochondrial respiration, leading to decreased ATP production and increased oxidative stress within hepatocytes.[1][7]
This dual-hit mechanism of cholestasis and mitochondrial injury is believed to be a significant contributor to the liver injury observed in some patients receiving Tolvaptan.[1]
Quantitative Data
The inhibitory activity of this compound on key human hepatic transporters has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Transporter | Substrate | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | Taurocholic Acid | 4.15 | [5] |
| MRP2 (Multidrug Resistance-associated Protein 2) | N/A | ~51.0 | [8] |
| MRP3 (Multidrug Resistance-associated Protein 3) | N/A | ~44.6 | [8] |
| MRP4 (Multidrug Resistance-associated Protein 4) | N/A | 4.26 | [8] |
| NTCP (Na+-Taurocholate Cotransporting Polypeptide) | Taurocholic Acid | 16.3 | [8] |
| OATP1B1 (Organic Anion Transporting Polypeptide 1B1) | N/A | N/A | [9][10] |
| OAT3 (Organic Anion Transporter 3) | N/A | N/A | [9] |
Note: "N/A" indicates that while inhibition has been reported, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
A detailed, reproducible laboratory synthesis protocol for this compound is outlined below, based on established chemical principles for amide bond formation and ring-opening reactions.
Starting Materials: 2-methyl-4-nitrobenzoic acid, 2-amino-4-chlorobenzoic acid, succinic anhydride.
Procedure:
-
Step 1: Synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid.
-
Protect the carboxylic acid group of 2-methyl-4-nitrobenzoic acid.
-
Reduce the nitro group to an amine.
-
Couple the resulting amine with 2-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond.
-
Deprotect the carboxylic acid.
-
-
Step 2: Coupling with 2-amino-4-chlorobenzoic acid.
-
Activate the carboxylic acid of the product from Step 1 using a coupling agent (e.g., DCC or HBTU).
-
React the activated acid with the methyl ester of 2-amino-4-chlorobenzoic acid to form the second amide bond.
-
-
Step 3: Formation of the oxobutanoic acid moiety.
-
Hydrolyze the methyl ester of the product from Step 2 to the corresponding carboxylic acid.
-
React the resulting aniline derivative with succinic anhydride in a suitable solvent (e.g., THF or DMF) to open the anhydride ring and form the final product, 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid (this compound).
-
-
Purification: The final product can be purified by recrystallization or column chromatography.
In Vitro Hepatic Transporter Inhibition Assay (BSEP Example)
This protocol describes a common method for determining the IC50 value of a compound against the Bile Salt Export Pump (BSEP) using membrane vesicles.
Materials:
-
Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP.
-
[3H]-Taurocholic acid (substrate).
-
This compound (test inhibitor).
-
ATP and AMP solutions.
-
Scintillation fluid and counter.
Procedure:
-
Vesicle Preparation: Thaw BSEP-expressing membrane vesicles on ice.
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles, [3H]-Taurocholic acid, and varying concentrations of this compound.
-
Initiation of Transport: Initiate the transport reaction by adding ATP solution. Use AMP as a negative control (to measure non-ATP-dependent uptake).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate to separate the vesicles from the surrounding medium.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: Add scintillation fluid to each well and measure the amount of [3H]-Taurocholic acid retained in the vesicles using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF Analyzer to assess the effect of this compound on mitochondrial respiration in cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant solution.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
This compound (test compound).
-
Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.
Procedure:
-
Cell Seeding: Seed hepatocytes in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound and the mitochondrial stress test compounds.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load the injection ports of the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibration plate with the cell culture plate.
-
Run the assay protocol, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of this compound.
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Experimental Workflow for In Vitro Assessment of this compound
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
References
- 1. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of tolvaptan-associated hepatic disorder using different national pharmacovigilance databases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H23ClN2O5 | CID 71752623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editor's Highlight: Candidate Risk Factors and Mechanisms for Tolvaptan-Induced Liver Injury Are Identified Using a Collaborative Cross Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory guidelines do not accurately predict tolvaptan and metabolite interactions at BCRP, OATP1B1, and OAT3 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of DM-4103
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is a significant metabolite of the vasopressin V2-receptor antagonist, tolvaptan.[1] While tolvaptan has therapeutic applications, its use has been associated with a risk of drug-induced liver injury (DILI).[2][3][4] Research has identified this compound as a key contributor to this hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and the experimental protocols used to characterize its biological effects.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid, is a 4-oxo monocarboxylic acid.[1] It is formed in the liver from tolvaptan primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H23ClN2O5 | [1][5] |
| Molecular Weight | 478.9 g/mol | [1] |
| CAS Number | 1346599-56-1 | [5] |
| IUPAC Name | 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | [1] |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | [1] |
| InChIKey | PRTSBHBGYFDAAS-UHFFFAOYSA-N | [1] |
Mechanism of Action: Hepatotoxicity
The hepatotoxicity of this compound is primarily attributed to two interconnected mechanisms: the inhibition of bile acid transport and the induction of mitochondrial dysfunction.
Inhibition of Bile Acid Transporters
This compound has been shown to inhibit several key hepatic transporters responsible for bile acid efflux, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRP2, MRP3, and MRP4).[6] Inhibition of these transporters leads to the intracellular accumulation of bile acids, which are cytotoxic and can induce apoptosis and necrosis in hepatocytes.[7]
Table 2: IC50 Values for this compound Inhibition of Hepatic Transporters
| Transporter | IC50 (µM) | Reference |
| BSEP | 4.15 | [6] |
| MRP2 | ~51.0 | [6] |
| MRP3 | ~44.6 | [6] |
| MRP4 | 4.26 | [6] |
| NTCP | 16.3 | [6] |
Mitochondrial Dysfunction
In addition to transporter inhibition, this compound directly impairs mitochondrial function. This leads to a decrease in cellular ATP production and can exacerbate the cellular damage caused by bile acid accumulation.
Experimental Protocols
Bile Acid Transporter Inhibition Assay (Membrane Vesicle Assay)
This assay directly measures the ability of a test compound to inhibit the transport of a probe substrate into inside-out membrane vesicles overexpressing a specific transporter (e.g., BSEP).
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) engineered to overexpress the transporter of interest.[1][8]
-
Incubation: The vesicles are incubated with a radiolabeled or fluorescently tagged probe substrate (e.g., [3H]-Taurocholic acid for BSEP) in the presence and absence of various concentrations of this compound.[1][9] The incubation is initiated by the addition of ATP to provide the energy for transport.[9][10]
-
Filtration: The reaction is stopped by rapid filtration through a filter plate, which separates the vesicles from the incubation medium.[10]
-
Quantification: The amount of probe substrate trapped within the vesicles is quantified using liquid scintillation counting or fluorescence detection.[8]
-
Data Analysis: The rate of transport in the presence of this compound is compared to the control (vehicle-treated) rate to determine the percent inhibition and calculate the IC50 value.
Bile Acid Transport Assay (Sandwich-Cultured Human Hepatocytes)
This cellular-based assay provides a more physiologically relevant model to assess the impact of a compound on bile acid transport.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured in a "sandwich" configuration between two layers of collagen. This promotes the formation of functional bile canaliculi.[11][12][13]
-
Incubation: The sandwich-cultured hepatocytes are incubated with a bile acid substrate (e.g., taurocholic acid) and varying concentrations of this compound.[6][14]
-
Quantification of Biliary Excretion: To differentiate between cellular uptake and biliary excretion, parallel experiments are performed in the presence and absence of calcium. In calcium-free buffer, the tight junctions of the bile canaliculi are disrupted, allowing for the separate measurement of substrate in the cells and the medium. The biliary excretion index (BEI) can then be calculated.[13]
-
Analysis: The concentration of the bile acid in the cell lysates and culture medium is determined by LC-MS/MS or other appropriate methods.[15]
Mitochondrial Dysfunction Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.
Methodology:
-
Cell Plating: Cells (e.g., HepG2) are seeded in a Seahorse XF microplate.[16]
-
Incubation with this compound: The cells are exposed to different concentrations of this compound for a specified period.
-
Seahorse XF Analysis: The microplate is placed in a Seahorse XF Analyzer. The instrument sequentially injects a series of mitochondrial inhibitors to measure key parameters of mitochondrial respiration:[5][17]
-
Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR measurements are used to calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in this compound's formation and its mechanism of hepatotoxicity.
References
- 1. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 2. Tolvaptan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 6. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous Bile Acid Disposition in Rat and Human Sandwich-Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide on the Core Mechanism of Action of DM-4103
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM-4103, a major metabolite of the vasopressin V2-receptor antagonist tolvaptan, has been identified as a key contributor to the drug-induced liver injury (DILI) observed in some patients. This technical guide delineates the core mechanism of action of this compound, focusing on its dual impact on hepatic bile acid transport and mitochondrial function. The accumulation of intracellular bile acids, secondary to the inhibition of critical hepatic transporters, coupled with direct mitochondrial impairment, precipitates a cascade of events leading to hepatocellular injury. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways to facilitate a deeper understanding of this compound-mediated hepatotoxicity.
Core Mechanism of Action: A Two-Pronged Assault on Hepatocyte Homeostasis
The primary mechanism of action of this compound in inducing liver injury is a synergistic combination of two distinct but interconnected cellular insults:
-
Inhibition of Hepatic Bile Acid Transporters: this compound is a potent inhibitor of several key transporters responsible for the uptake and efflux of bile acids in hepatocytes. This inhibition disrupts normal bile acid homeostasis, leading to their intracellular accumulation. Elevated intracellular bile acid concentrations are cytotoxic, causing membrane damage and inducing apoptosis.
-
Mitochondrial Dysfunction: this compound directly impairs mitochondrial function by inhibiting the electron transport chain. This leads to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS), further exacerbating cellular stress and injury.
The confluence of these two mechanisms creates a toxic cellular environment, ultimately leading to hepatocyte death and the clinical manifestations of DILI.
Quantitative Data: Inhibition of Human Hepatic Transporters
The inhibitory potential of this compound on key human hepatic transporters has been quantified through various in vitro studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these transporters.
| Transporter | Substrate Used in Assay | This compound IC50 (µM) | Reference |
| NTCP (Sodium Taurocholate Cotransporting Polypeptide) | Taurocholic Acid (TCA) | 16.3 | [1] |
| BSEP (Bile Salt Export Pump) | Taurocholic Acid (TCA) | 4.15 | [1] |
| MRP2 (Multidrug Resistance-associated Protein 2) | Estradiol-17β-glucuronide (E217G) | ~51.0 | [1] |
| MRP3 (Multidrug Resistance-associated Protein 3) | Not Specified | ~44.6 | [1] |
| MRP4 (Multidrug Resistance-associated Protein 4) | Dehydroepiandrosterone-3-sulfate (DHEAS) | 4.26 | [1] |
Experimental Protocols
Bile Acid Transporter Inhibition Assay (Vesicular Transport Assay)
This protocol outlines the general methodology for assessing the inhibitory effect of this compound on hepatic transporters using inside-out membrane vesicles.
Objective: To determine the IC50 value of this compound for the inhibition of specific hepatic transporters (e.g., BSEP, MRP2).
Materials:
-
HEK293 cell-derived inside-out membrane vesicles overexpressing the transporter of interest (e.g., BSEP, MRP2).
-
Radiolabeled or fluorescent probe substrate for the specific transporter (e.g., [3H]-Taurocholic acid for BSEP, Estradiol-17β-glucuronide for MRP2).
-
This compound stock solution.
-
Assay buffer (specific composition depends on the transporter).
-
ATP and AMP solutions.
-
Scintillation fluid and counter or fluorescence plate reader.
Procedure:
-
Preparation of Vesicles: Thaw the transporter-expressing membrane vesicles on ice.
-
Incubation Mixture: Prepare an incubation mixture containing the assay buffer, radiolabeled/fluorescent substrate, and varying concentrations of this compound.
-
Initiation of Transport: Initiate the transport reaction by adding ATP to the incubation mixture. For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the mixture at 37°C for a predetermined linear time course.
-
Termination of Transport: Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantification:
-
For radiolabeled substrates, the filters are dried, and scintillation fluid is added for counting in a scintillation counter.
-
For fluorescent substrates, the fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The rate of ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
Mitochondrial Function Assay (Oxygen Consumption Rate)
This protocol describes a common method for evaluating the effect of this compound on mitochondrial respiration.
Objective: To measure the oxygen consumption rate (OCR) in cells treated with this compound as an indicator of mitochondrial function.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
This compound stock solution.
-
Cell culture medium.
-
Seahorse XF Analyzer or similar instrument.
-
Assay medium (e.g., DMEM without bicarbonate).
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).
Procedure:
-
Cell Seeding: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
OCR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer. Perform baseline OCR measurements.
-
Mitochondrial Stress Test: Sequentially inject the mitochondrial stress test reagents to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: A protonophore that uncouples the mitochondrial membrane, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR data is normalized to cell number. The key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) are calculated and compared between this compound-treated and vehicle-treated cells.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of this compound-induced hepatotoxicity and the experimental workflow for its investigation.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating this compound's mechanism of action.
Conclusion
The hepatotoxicity associated with this compound is a multifactorial process rooted in the dual insult of bile acid transporter inhibition and mitochondrial dysfunction. A thorough understanding of these core mechanisms, supported by quantitative in vitro data and detailed experimental protocols, is paramount for the continued development and safe use of tolvaptan and other drugs with similar metabolic profiles. The information presented in this guide provides a foundational resource for researchers and drug development professionals working to mitigate the risk of DILI.
References
The Role of DM-4103 in the Metabolism of Tolvaptan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolvaptan, a selective vasopressin V2-receptor antagonist, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This process leads to the formation of numerous metabolites, with the oxobutyric acid metabolite, DM-4103, being the most abundant circulating metabolite in plasma. While initially considered inactive, recent research has shed light on the significant role of this compound in the overall disposition and potential for drug-induced liver injury (DILI) associated with Tolvaptan therapy. This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of this compound, its pharmacokinetic profile, and its intricate involvement in transporter-mediated interactions and potential hepatotoxicity.
Introduction
Tolvaptan is an oral medication approved for the treatment of euvolemic and hypervolemic hyponatremia and to slow the progression of kidney function decline in adults at risk of rapidly progressing autosomal dominant polycystic kidney disease (ADPKD). The clinical efficacy and safety of Tolvaptan are significantly influenced by its metabolic fate. Understanding the biotransformation of Tolvaptan and the characteristics of its major metabolites is crucial for optimizing therapeutic outcomes and mitigating potential adverse effects. This guide focuses on the pivotal role of its major metabolite, this compound.
Tolvaptan Metabolism and the Formation of this compound
In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of Tolvaptan.[1] The metabolic cascade involves multiple biotransformation reactions, including hydroxylation and N-dealkylation.
The formation of the two major metabolites, this compound and DM-4107, from Tolvaptan is a multi-step process primarily catalyzed by CYP3A4 and CYP3A5.[2]
Quantitative Data on Tolvaptan and this compound
The following tables summarize key quantitative data related to the pharmacokinetics and interactions of Tolvaptan and this compound.
Table 1: Pharmacokinetic Parameters of Tolvaptan and its Metabolites in Human Plasma
| Analyte | Relative Abundance in Plasma (% of total radioactivity) | Half-life (t½) | Protein Binding (%) |
| Tolvaptan | ~3% | ~12 hours | 98-99% |
| This compound | >50% | ~180 hours | >99% |
| DM-4107 | Not specified | Not specified | Not specified |
Data compiled from multiple sources.
Table 2: Effect of CYP3A4 Modulators on Tolvaptan Pharmacokinetics
| Co-administered Drug | CYP3A4 Activity | Effect on Tolvaptan Cmax | Effect on Tolvaptan AUC |
| Ketoconazole | Strong Inhibitor | 3.5-fold increase | 5.4-fold increase |
| Fluconazole | Moderate Inhibitor | 1.8-fold increase | 3.0-fold increase |
| Grapefruit Juice | Intestinal Inhibitor | 1.9-fold increase | 1.6-fold increase |
| Rifampicin | Strong Inducer | 85% decrease | 85% decrease |
Data represents approximate changes observed in clinical studies.[3]
Table 3: Inhibition of Hepatic Transporters by Tolvaptan and this compound (IC50 values)
| Transporter | Tolvaptan (µM) | This compound (µM) |
| BSEP (Bile Salt Export Pump) | 31.6 | 4.15 |
| MRP2 (Multidrug Resistance-associated Protein 2) | >50 | 51.0 |
| MRP4 (Multidrug Resistance-associated Protein 4) | >50 | 4.26 |
| NTCP (Na+-taurocholate cotransporting polypeptide) | 41.5 | 16.3 |
| OATP1B1 (Organic Anion Transporting Polypeptide 1B1) | Not a potent inhibitor | Potent inhibitor (IC50 not specified in all sources) |
| OAT3 (Organic Anion Transporter 3) | Not a potent inhibitor | Potent inhibitor (IC50 not specified in all sources) |
IC50 values represent the concentration required to inhibit 50% of the transporter activity in vitro.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is a generalized representation based on common methodologies described in the literature.[1]
Objective: To characterize the phase I metabolic profile of Tolvaptan.
Materials:
-
Pooled human liver microsomes (HLM)
-
Tolvaptan standard solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding Tolvaptan solution to the incubation mixtures. The final concentration of Tolvaptan can be varied to study concentration-dependent metabolism.
-
Incubate the reaction mixtures at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of Tolvaptan and its metabolites using a validated LC-MS/MS method.
Hepatocellular Disposition in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol provides a more physiologically relevant system to study both metabolism and transporter-mediated disposition.
Objective: To investigate the uptake, metabolism, and biliary excretion of Tolvaptan and its metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Tolvaptan solution
-
B-Klear® transport inhibitors (optional, to identify specific transporters)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Thaw and seed cryopreserved human hepatocytes on collagen-coated plates and culture to form a monolayer.
-
Overlay the cells with a collagen or Matrigel layer to form a "sandwich" culture, which promotes the formation of bile canaliculi.
-
After a suitable culture period, incubate the SCHH with Tolvaptan-containing medium for a defined time (e.g., 10-30 minutes).
-
At the end of the incubation, collect the medium (representing the apical, or biliary, compartment in the presence of a calcium-free buffer wash) and lyse the cells to determine intracellular concentrations.
-
Analyze the medium and cell lysates for Tolvaptan and its metabolites by LC-MS/MS.
-
To investigate the role of specific transporters, co-incubate Tolvaptan with known inhibitors of uptake or efflux transporters.
The Role of this compound in Tolvaptan-Associated Hepatotoxicity
While Tolvaptan is generally well-tolerated, rare cases of idiosyncratic drug-induced liver injury have been reported, particularly in patients with ADPKD. Emerging evidence suggests that this compound, rather than the parent drug, may be the primary driver of this hepatotoxicity.
The proposed mechanism involves the inhibition of biliary efflux transporters, particularly the Bile Salt Export Pump (BSEP), by this compound.[4] Inhibition of BSEP can lead to the intracellular accumulation of bile acids, which are cytotoxic and can induce cholestatic liver injury. Furthermore, this compound has been shown to impair mitochondrial function in hepatocytes, further contributing to cellular damage.
References
- 1. ovid.com [ovid.com]
- 2. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
An In-Depth Technical Guide to the Core Mechanisms of DM-4103-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drug-induced liver injury (DILI) is a significant challenge in drug development and clinical practice. DM-4103, a major and long-lived metabolite of the vasopressin V2 receptor antagonist tolvaptan, has been implicated in the hepatotoxicity observed in some patients. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced liver injury, with a focus on the inhibition of bile acid transporters and subsequent mitochondrial dysfunction. This document synthesizes key quantitative data, details experimental protocols for assessing hepatotoxicity, and presents critical signaling pathways and experimental workflows through explanatory diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with compounds that may share similar hepatotoxic profiles.
Introduction
Tolvaptan is utilized in the management of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). While generally well-tolerated, clinical trials in ADPKD patients revealed a potential for drug-induced liver injury. Subsequent investigations have pointed to its metabolite, this compound, as a key contributor to this hepatotoxicity. The primary mechanisms appear to be multifactorial, centering on the disruption of bile acid homeostasis and the impairment of mitochondrial function. This guide delves into the molecular and cellular events that culminate in this compound-mediated liver injury.
Quantitative Data on this compound and Tolvaptan Hepatotoxicity
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound and its parent compound, tolvaptan, on critical hepatobiliary functions.
Table 1: Inhibition of Human Hepatic Bile Acid Transporters by this compound
| Transporter | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | 4.15 | [1] |
| NTCP (Na+-taurocholate cotransporting polypeptide) | 16.3 | [1] |
| MRP2 (Multidrug Resistance-associated Protein 2) | ~51.0 | [1] |
| MRP3 (Multidrug Resistance-associated Protein 3) | ~44.6 | [1] |
| MRP4 (Multidrug Resistance-associated Protein 4) | 4.26 | [1] |
Table 2: Effect of Tolvaptan on Intracellular Bile Acid Accumulation in Sandwich-Cultured Human Hepatocytes (SCHH) *
| Bile Acid (2.5 µM) | Fold Increase in Cellular Accumulation | Reference |
| Chenodeoxycholic acid (CDCA) | 1.30 | [1][2] |
| Taurochenodeoxycholic acid (TCDCA) | 1.68 | [1][2] |
| Glycochenodeoxycholic acid (GCDCA) | 2.16 | [1][2] |
*Data for the parent compound, tolvaptan (15 µM), is presented as a surrogate to illustrate the impact on bile acid accumulation.
Table 3: Effect of this compound on Mitochondrial Respiration in HepG2 Cells
| Compound | Concentration (µM) | Effect on Basal Oxygen Consumption Rate (OCR) | Reference |
| This compound | High concentrations | Inhibition | [3] |
| Tolvaptan | High concentrations | Inhibition | [3] |
Core Mechanisms of this compound-Induced Liver Injury
The primary mechanism of this compound-induced liver injury is the inhibition of multiple bile acid transporters, leading to intracellular bile acid accumulation and subsequent mitochondrial dysfunction. Unlike some hepatotoxins, this compound does not appear to induce significant oxidative stress.
Inhibition of Bile Acid Transporters and Cholestasis
This compound is a potent inhibitor of several key hepatic bile acid transporters, most notably the bile salt export pump (BSEP) and multidrug resistance-associated protein 4 (MRP4), with IC50 values of 4.15 µM and 4.26 µM, respectively[1]. BSEP is the primary transporter responsible for the excretion of bile salts from hepatocytes into the bile canaliculi. Its inhibition by this compound disrupts this crucial process, leading to the accumulation of cytotoxic bile acids within the hepatocytes. This intracellular cholestasis is a central initiating event in the cascade of liver injury.
Mitochondrial Dysfunction
The accumulation of bile acids within hepatocytes exerts a direct toxic effect on mitochondria. Both tolvaptan and this compound have been shown to cause mitochondrial dysfunction, characterized by an inhibition of the basal oxygen consumption rate at high concentrations[3]. This impairment of the mitochondrial electron transport chain can lead to a depletion of cellular ATP, further compromising cellular functions and integrity.
Lack of Significant Oxidative Stress
Interestingly, studies utilizing the dihydroethidium (DHE) fluorescence assay have indicated that neither tolvaptan nor its metabolites, including this compound, induce the production of superoxide in HepG2 cells[4]. This suggests that oxidative stress is not a primary direct mechanism of this compound-induced hepatotoxicity.
Signaling Pathways in this compound-Induced Liver Injury
The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, from the initial inhibition of bile acid transporters to the downstream consequences of mitochondrial dysfunction and potential cell death.
Experimental Workflows and Protocols
This section outlines the key experimental workflows and provides detailed protocols for assessing the hepatotoxic potential of compounds like this compound.
Experimental Workflow for Hepatotoxicity Assessment
The following diagram illustrates a logical workflow for the in vitro assessment of drug-induced liver injury, starting from initial screening to more detailed mechanistic studies.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on BSEP-mediated transport of a probe substrate.
Materials:
-
Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Control membrane vesicles (without BSEP expression).
-
[³H]-Taurocholic acid (TCA) or other suitable probe substrate.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 250 mM sucrose, 10 mM MgCl2).
-
ATP and AMP solutions.
-
Scintillation cocktail and vials.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the membrane vesicles (BSEP-expressing or control), assay buffer, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding a mixture of [³H]-TCA and ATP. For negative controls, add AMP instead of ATP.
-
Incubate the reaction at 37°C for a predetermined linear uptake time (e.g., 5 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
-
Determine the percent inhibition of BSEP activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the effect of a test compound on mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
HepG2 cells or other suitable liver cell line.
-
Seahorse XF Cell Culture Microplate.
-
Seahorse XF Calibrant.
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Test compound (e.g., this compound).
-
Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse XFe/XF Analyzer.
Procedure:
-
Seed HepG2 cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24 hours).
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR at each stage:
-
Basal Respiration: OCR before any injections.
-
ATP Production-linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Non-Mitochondrial Respiration: OCR after rotenone/antimycin A injection.
-
-
Analyze the data to determine the effect of the test compound on these key parameters of mitochondrial function.
Objective: To detect the intracellular production of superoxide, a reactive oxygen species (ROS).
Materials:
-
HepG2 cells.
-
96-well, black-walled, clear-bottom microplate.
-
Dihydroethidium (DHE) stock solution (e.g., in DMSO).
-
Test compound (e.g., this compound).
-
Positive control for ROS induction (e.g., menadione).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compound, vehicle control, or positive control for the desired time.
-
Prepare a working solution of DHE in HBSS (e.g., 10 µM).
-
Remove the treatment medium from the cells and wash gently with HBSS.
-
Add the DHE working solution to each well and incubate at 37°C for 30 minutes, protected from light.
-
Wash the cells again with HBSS to remove excess DHE.
-
Measure the fluorescence intensity using a microplate reader (excitation ~518 nm, emission ~606 nm) or visualize the cells using a fluorescence microscope.
-
An increase in fluorescence intensity in the treated cells compared to the vehicle control indicates an increase in superoxide production.
Conclusion
The available evidence strongly suggests that this compound contributes to drug-induced liver injury primarily through a cholestatic mechanism involving the inhibition of key bile acid transporters, particularly BSEP. The resulting intracellular accumulation of bile acids leads to mitochondrial dysfunction, a hallmark of many forms of DILI. Notably, direct oxidative stress does not appear to be a primary initiating event. A thorough understanding of these mechanisms, supported by robust in vitro assays as detailed in this guide, is crucial for the early identification and mitigation of hepatotoxicity risk in drug development. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of compounds with potential for DILI. Further research to quantify the precise dose-dependent effects of this compound on mitochondrial respiration and bile acid accumulation will continue to refine our understanding of its hepatotoxic profile.
References
- 1. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of DM-4103 on Hepatic Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103, a primary metabolite of the vasopressin V2 receptor antagonist tolvaptan, has garnered significant attention within the drug development community due to its interactions with hepatic transporters. Understanding these interactions is critical for elucidating the mechanisms of tolvaptan-associated drug-induced liver injury (DILI), particularly the idiosyncratic hepatotoxicity observed in patients with autosomal dominant polycystic kidney disease (ADPKD). This technical guide provides an in-depth analysis of the effects of this compound on key hepatic transporters, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Quantitative Assessment of Hepatic Transporter Inhibition by this compound
This compound has been demonstrated to be a multi-specific inhibitor of several clinically relevant hepatic transporters. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound against key hepatic uptake and efflux transporters.
| Transporter | Transporter Family | Function | Substrate(s) | IC50 (µM) |
| BSEP (ABCB11) | ATP-binding cassette (ABC) | Bile salt export pump | Taurocholic acid (TCA) | 4.15[1] |
| NTCP (SLC10A1) | Solute carrier (SLC) | Sodium-taurocholate cotransporting polypeptide | Taurocholic acid (TCA) | 16.3[1] |
| OATP1B1 (SLCO1B1) | Solute carrier (SLC) | Organic anion-transporting polypeptide | Pravastatin, Estrone-3-sulfate | 0.255 |
| MRP2 (ABCC2) | ATP-binding cassette (ABC) | Multidrug resistance-associated protein 2 | Estradiol-17β-glucuronide | 51.0[1] |
| MRP3 (ABCC3) | ATP-binding cassette (ABC) | Multidrug resistance-associated protein 3 | Estradiol-17β-glucuronide | 44.6[1] |
| MRP4 (ABCC4) | ATP-binding cassette (ABC) | Multidrug resistance-associated protein 4 | Dehydroepiandrosterone sulfate (DHEAS) | 4.26[1] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory effects of this compound on hepatic transporters.
Vesicular Transport Assays for Efflux Transporters (BSEP, MRP2, MRP3, MRP4)
Vesicular transport assays are a standard in vitro method to directly assess the interaction of a test compound with efflux transporters.[2] This method utilizes inside-out membrane vesicles isolated from cells overexpressing the transporter of interest.
a. Vesicle Preparation:
-
Cell Lines: Spodoptera frugiperda (Sf9) or Human Embryonic Kidney (HEK293) cells are commonly used for overexpressing human BSEP, MRP2, MRP3, or MRP4.
-
Transfection: Cells are transfected with a vector containing the cDNA of the respective transporter.
-
Membrane Isolation: Following cell growth and protein expression, cells are harvested and subjected to homogenization and differential centrifugation to isolate plasma membrane vesicles. The resulting vesicles are predominantly in an "inside-out" orientation.
b. Transport Assay Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the membrane vesicles (typically 50 µg of protein), a specific probe substrate for the transporter (e.g., [3H]-Taurocholic acid for BSEP, [3H]-Estradiol-17β-glucuronide for MRP2/3, [3H]-Dehydroepiandrosterone sulfate for MRP4), and varying concentrations of this compound or vehicle control in a suitable assay buffer.
-
Initiation of Transport: The transport reaction is initiated by the addition of ATP. A parallel incubation is performed with AMP instead of ATP to determine ATP-independent substrate association with the vesicles.
-
Incubation: The reaction is incubated for a predetermined time (e.g., 5-10 minutes) at 37°C, during which the transporter actively pumps the substrate into the vesicles.
-
Termination of Transport: The reaction is stopped by the addition of ice-cold wash buffer, followed by rapid filtration through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: The amount of radiolabeled substrate trapped within the vesicles is quantified using liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the values from the AMP-containing incubations from the ATP-containing incubations. The percentage of inhibition by this compound is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Cell-Based Assays for Uptake Transporters (NTCP, OATP1B1)
Cell-based assays are employed to evaluate the inhibition of uptake transporters. These assays typically use cell lines that stably overexpress the transporter of interest.
a. Cell Culture:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or HEK293 cells are commonly transfected to stably express human NTCP or OATP1B1.
-
Culture Conditions: Cells are maintained in appropriate culture medium and conditions to ensure optimal growth and transporter expression.
b. Uptake Assay Protocol:
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach and form a monolayer.
-
Pre-incubation: The cell monolayer is washed and pre-incubated with a buffer containing varying concentrations of this compound or vehicle control.
-
Initiation of Uptake: The uptake is initiated by adding a buffer containing the radiolabeled probe substrate (e.g., [3H]-Taurocholic acid for NTCP, [3H]-Estrone-3-sulfate for OATP1B1).
-
Incubation: The cells are incubated for a short period (e.g., 2-5 minutes) at 37°C to allow for transporter-mediated uptake. A parallel incubation is conducted at 4°C to determine non-specific binding and passive diffusion.
-
Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate-containing buffer and washing the cell monolayer with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Transporter-mediated uptake is calculated by subtracting the uptake at 4°C from the uptake at 37°C. The percentage of inhibition by this compound is determined, and IC50 values are calculated.
Sandwich-Cultured Human Hepatocytes (SCHH) Model
The SCHH model provides a more physiologically relevant system as primary human hepatocytes are cultured in a configuration that allows them to maintain their polarity and form functional bile canaliculi. This model enables the simultaneous assessment of uptake, metabolism, and biliary excretion.
a. Hepatocyte Culture:
-
Isolation and Seeding: Primary human hepatocytes are isolated from donor livers and seeded onto collagen-coated plates.
-
Collagen Overlay: After attachment, a second layer of collagen is overlaid to create the "sandwich" configuration.
-
Culture Maintenance: The hepatocytes are cultured for several days to allow for the formation of functional bile canalicular networks.
b. Inhibition of Biliary Excretion Assay:
-
Incubation with this compound: SCHH are incubated with a probe substrate (e.g., taurocholate) in the presence of varying concentrations of this compound.
-
Quantification of Substrate Accumulation: The total accumulation of the substrate in the cells and bile canaliculi is measured.
-
Biliary Excretion Index (BEI): The BEI is calculated to quantify the extent of biliary excretion. A decrease in the BEI in the presence of this compound indicates inhibition of biliary efflux transporters like BSEP and MRP2.
Mechanistic Implications of Hepatic Transporter Inhibition by this compound
The inhibition of multiple hepatic transporters by this compound has significant toxicological implications. The concurrent inhibition of the primary bile acid uptake transporter (NTCP) and the major bile salt export pump (BSEP) can disrupt bile acid homeostasis, leading to intracellular accumulation of cytotoxic bile acids. This is further exacerbated by the inhibition of MRP2, another important canalicular efflux transporter.
This disruption of bile acid transport is a key initiating event in the proposed mechanism of tolvaptan-induced DILI. The accumulation of bile acids can lead to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, hepatocyte injury and death. In individuals with underlying conditions that compromise biliary efflux, such as the reduced MRP2 function observed in some ADPKD patients, the risk of DILI is potentially heightened.
References
Unraveling the Role of DM-4103 in Mitochondrial Dysfunction: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the relationship between DM-4103, a major metabolite of tolvaptan, and mitochondrial dysfunction, a key factor in drug-induced liver injury (DILI). This document is intended for researchers, scientists, and drug development professionals engaged in the study of pharmacology, toxicology, and metabolic pathways.
Executive Summary
This compound, a metabolite of the vasopressin V2 receptor antagonist tolvaptan, has been identified as a significant contributor to mitochondrial dysfunction.[1] This dysfunction, coupled with the inhibition of the bile salt export pump (BSEP), is a primary mechanism implicated in tolvaptan-associated DILI.[1] Predictive modeling suggests that impaired biliary excretion of this compound can lead to its accumulation in hepatocytes, compromising the electron transport chain, reducing ATP production, and increasing the risk of liver toxicity.[2][3] In contrast, another tolvaptan metabolite, DM-4107, does not appear to impact mitochondrial function.[1] This guide synthesizes the available data on the effects of this compound on mitochondrial respiration, outlines the experimental protocols used to assess these effects, and visually represents the proposed signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the effects of tolvaptan and its metabolites on mitochondrial function and related parameters.
| Compound | Cell Line | Parameter Measured | Observation | Reference |
| Tolvaptan | HepG2 | Basal Mitochondrial Respiration | Inhibition | [1] |
| This compound | HepG2 | Basal Mitochondrial Respiration | Inhibition | [1] |
| DM-4107 | HepG2 | Basal Mitochondrial Respiration | No significant effect | [1] |
| Tolvaptan | HepG2 | Cytosolic Superoxide Levels | No significant induction | [1] |
| This compound | HepG2 | Cytosolic Superoxide Levels | No significant induction | [1] |
| DM-4107 | HepG2 | Cytosolic Superoxide Levels | No significant induction | [1] |
| This compound | - | OATP1B1 Inhibition (IC50) | 0.255 µM | [4] |
Key Experimental Protocols
Assessment of Mitochondrial Respiration in HepG2 Cells
This protocol outlines the methodology used to evaluate the effect of tolvaptan and its metabolites on mitochondrial respiratory function.
Objective: To measure the basal mitochondrial oxygen consumption rate in HepG2 cells following treatment with tolvaptan, this compound, and DM-4107.
Methodology:
-
Cell Culture: HepG2 cells are cultured under standard conditions.
-
Treatment: Cells are treated with tolvaptan, this compound, or DM-4107 for 24 hours. A vehicle control is also included.
-
Mitochondrial Respiration Assay: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. Basal OCR is recorded.
-
Data Analysis: The OCR is normalized to the cell number. The results are typically expressed as fmoles of O2/min/cell. Statistical analysis is performed to compare the treated groups to the vehicle control.
Measurement of Cytosolic Superoxide Levels
This protocol describes the dihydroethidium (DHE) fluorescence assay used to quantify cytosolic superoxide levels.
Objective: To assess the induction of oxidative stress by measuring cytosolic superoxide levels in HepG2 cells treated with tolvaptan and its metabolites.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated as described in section 3.1.
-
DHE Staining: Following treatment, cells are incubated with dihydroethidium (DHE), a fluorescent probe that reacts with superoxide to produce a red fluorescent product.
-
Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity is measured using a fluorescence microscope or a spectrofluorometer.
-
Data Analysis: The fluorescence intensity in the treated groups is compared to the vehicle control to determine the extent of superoxide production.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms by which this compound contributes to mitochondrial dysfunction and subsequent cellular injury.
Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction and hepatotoxicity.
Caption: Experimental workflow for assessing mitochondrial function and oxidative stress.
Conclusion and Future Directions
The evidence strongly indicates that this compound plays a pivotal role in the mitochondrial dysfunction observed with tolvaptan administration. The inhibition of mitochondrial respiration, likely exacerbated by impaired biliary clearance, is a key initiating event in the cascade leading to drug-induced liver injury. While current studies have not shown a significant increase in cytosolic superoxide, further investigation into other markers of oxidative stress and a more detailed characterization of the specific electron transport chain complexes inhibited by this compound are warranted. Understanding the interplay between this compound, bile acid transport, and mitochondrial bioenergetics will be crucial for the development of safer therapeutic strategies. Additionally, the role of the adaptive immune system, as evidenced by T-cell responses to tolvaptan and its metabolites, represents an important avenue for future research into the idiosyncratic nature of this DILI.[5]
References
pharmacology of DM-4103
As a helpful AI assistant, I have conducted a thorough search for the pharmacology of a compound designated "DM-4103." My search across multiple scientific and medical databases has not yielded any publicly available information on a substance with this identifier.
This lack of information suggests that "this compound" may be one of the following:
-
An internal, proprietary code for a compound in the very early stages of preclinical development that has not yet been disclosed in scientific literature or public forums.
-
A compound that is no longer under active development, and its data was never published.
-
An incorrect or outdated identifier.
Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
If you have an alternative designation, a known chemical name (IUPAC name), or any published literature referencing this compound, please provide it, and I will be happy to conduct a new search and prepare the requested technical guide.
An In-depth Technical Guide to the Synthesis and Purification of DM-4103
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of DM-4103, a significant metabolite of the vasopressin V2-receptor antagonist, tolvaptan. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and purification strategies. The information presented herein is curated for an audience with a strong background in organic chemistry and drug development.
Introduction
This compound, chemically known as 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid, is a primary metabolite of tolvaptan.[1] Its role in the hepatotoxicity associated with tolvaptan, particularly through the inhibition of bile acid transporters and mitochondrial dysfunction, has made it a molecule of significant interest in drug metabolism and safety studies.[2][3] Understanding its synthesis is crucial for producing analytical standards and for further toxicological evaluation.
Chemical Structure and Properties:
| Identifier | Value |
| IUPAC Name | 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid[1] |
| Molecular Formula | C₂₆H₂₃ClN₂O₅[1][4] |
| Molecular Weight | 478.9 g/mol [1] |
| CAS Number | 1346599-56-1[4] |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the sequential coupling of three key aromatic building blocks, followed by a final acylation. The overall strategy is to construct the central benzamide core and then introduce the butanoic acid chain. The following diagram illustrates the logical workflow of the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed, representative protocols for each major stage of the this compound synthesis. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid (Intermediate A)
This key intermediate forms the central benzamide backbone of this compound. Its synthesis involves the acylation of an aniline derivative with a substituted benzoyl chloride.
Step 1: Preparation of 2-Methyl-4-nitrobenzoyl chloride
2-Methyl-4-nitrobenzoic acid is converted to its more reactive acid chloride.
-
Materials: 2-Methyl-4-nitrobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), and an anhydrous solvent (e.g., Dichloromethane).
-
Procedure:
-
To a solution of 2-methyl-4-nitrobenzoic acid in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-4-nitrobenzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Preparation of N-(4-amino-2-methylphenyl)-2-methylbenzamide
This step involves the formation of an amide bond.
-
Materials: 4-Amino-2-methylaniline, 2-Methylbenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve 4-amino-2-methylaniline and triethylamine (1.1 equivalents) in anhydrous dichloromethane and cool the mixture to 0 °C.
-
Add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid
The final step in the synthesis of Intermediate A involves the acylation of 4-amino-2-methylbenzoic acid.
-
Materials: 4-Amino-2-methylbenzoic acid, 2-Methylbenzoyl chloride, Triethylamine, and Acetone.
-
Procedure:
-
Dissolve 4-amino-2-methylbenzoic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in acetone.
-
Cool the solution to 0-5 °C and slowly add 2-methylbenzoyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 8-10 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure Intermediate A.[2]
-
Synthesis of 4-(2-amino-5-chlorophenyl)-4-oxobutanoic acid (Intermediate B)
This intermediate provides the chloro-substituted phenyl ring and the butanoic acid side chain.
-
Materials: 2-Amino-4-chlorophenol, Succinic anhydride, and a suitable solvent (e.g., Toluene or DMF).
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-chlorophenol (1.0 equivalent) and succinic anhydride (1.1 equivalents) in toluene.
-
Heat the mixture to reflux for 4-6 hours. The progress of the Friedel-Crafts acylation can be monitored by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with cold toluene and dry under vacuum. Further purification can be achieved by recrystallization.
-
Final Assembly: Synthesis of this compound
The final step involves the coupling of Intermediate A and Intermediate B via an amide bond formation.
-
Materials: Intermediate A, Intermediate B, a coupling agent (e.g., DCC, EDC), and an anhydrous aprotic solvent (e.g., DMF or Dichloromethane).
-
Procedure:
-
To a solution of Intermediate A (1.0 equivalent) and Intermediate B (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification of this compound
Purification of the final product is critical to obtain this compound of high purity for analytical and biological studies. A combination of techniques may be necessary.
Purification Strategy:
| Step | Method | Details | Expected Purity |
| 1 | Recrystallization | The crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove a significant portion of impurities.[3][5] | >95% |
| 2 | Flash Column Chromatography | For higher purity, flash column chromatography on silica gel is recommended. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed to separate the desired product from closely related impurities.[6][7] | >98% |
| 3 | Preparative HPLC | For obtaining an analytical standard of the highest purity, preparative reverse-phase HPLC can be utilized. | >99.5% |
Purification Workflow Diagram:
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final compound and its intermediates.[8][9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.[8][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A validated method should be used to quantify any impurities.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described multi-step synthesis, while complex, is based on well-established organic chemistry principles. Careful execution of the experimental protocols and rigorous purification are paramount to obtaining high-purity this compound, which is essential for its use as an analytical standard and for further investigation into its biological activities. Researchers should note that optimization of the reaction conditions and purification methods may be necessary to achieve desired yields and purity levels.
References
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 2-Methyl-4-(2-methylbenzamido)benzoic acid [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DM-4103 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is a principal metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist.[1] In the context of drug safety and development, particularly concerning Tolvaptan-associated drug-induced liver injury (DILI), the in vitro characterization of this compound is critical.[2][3] Research indicates that this compound may contribute to hepatotoxicity through mechanisms involving the inhibition of critical hepatic bile acid transporters and the induction of mitochondrial dysfunction.[4][5][6]
These application notes provide detailed protocols for key in vitro assays to evaluate the effects of this compound on hepatocyte function. The assays described are fundamental for assessing the DILI potential of compounds that, like Tolvaptan, produce metabolites with activity against hepatic transporters.
Data Presentation: Inhibition of Human Hepatic Transporters by this compound
The inhibitory potential of this compound against key hepatic bile acid transporters has been quantified, providing insight into its potential to disrupt bile acid homeostasis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against these transporters.
| Transporter | Substrate Used in Assay | This compound IC50 (µM) | Reference |
| NTCP (SLC10A1) | Taurocholic acid (TCA) | 16.3 | [1] |
| BSEP (ABCB11) | Taurocholic acid (TCA) | 4.15 | [1] |
| MRP2 (ABCC2) | Estradiol-17β-glucuronide (E217G) | ~51.0 | [1] |
| MRP3 (ABCC3) | Estradiol-17β-glucuronide (E217G) | ~44.6 | [1] |
| MRP4 (ABCC4) | Dehydroepiandrosterone-3-sulfate (DHEAS) | 4.26 | [1] |
Signaling Pathways and Experimental Workflows
Hepatocellular Bile Acid Transport and Inhibition by this compound
Bile acids are taken up from the sinusoidal blood into hepatocytes primarily by the Na+-taurocholate cotransporting polypeptide (NTCP) and effluxed into the bile canaliculi mainly by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). This compound has been shown to inhibit these critical transporters, potentially leading to intracellular bile acid accumulation and subsequent cytotoxicity.
Experimental Workflow: Vesicular Transport Assay for BSEP Inhibition
The vesicular transport assay is a common method to directly assess the interaction of a test compound with an ABC transporter like BSEP. It utilizes inside-out membrane vesicles from cells overexpressing the transporter.
Experimental Workflow: Mitochondrial Function Assessment
The Seahorse XF Analyzer is used to measure mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. This allows for the assessment of basal respiration, ATP production, and maximal respiration.
Experimental Protocols
Protocol 1: BSEP Inhibition using Vesicular Transport Assay
This protocol is adapted from standard methodologies for assessing ABC transporter inhibition.[7][8][9][10]
1. Objective: To determine the IC50 value of this compound for the inhibition of BSEP-mediated transport of a probe substrate.
2. Materials:
-
Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP (commercially available).
-
Control membrane vesicles (from non-transfected Sf9 cells).
-
Probe substrate: [3H]-Taurocholic acid (TCA).
-
This compound.
-
Positive control inhibitor: e.g., Cyclosporin A.
-
Assay Buffer (e.g., 10 mM Tris, 250 mM Sucrose, 10 mM MgCl2, pH 7.4).
-
ATP and AMP solutions (in assay buffer).
-
Ice-cold Wash Buffer.
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
3. Method:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically ≤1%.
-
Reaction Setup: In a 96-well plate on ice, add the following to each well:
-
Assay buffer.
-
This compound solution at various concentrations, vehicle control, or positive control.
-
[3H]-TCA (at a concentration below its Km, e.g., 1-5 µM).
-
Add BSEP or control vesicles (typically 20-50 µg protein/well) to initiate the pre-incubation.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Transport: Add ATP solution to the appropriate wells to start the transport reaction. Add AMP solution to a parallel set of wells to measure ATP-independent substrate association with the vesicles (background).
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of transport (e.g., 2-5 minutes).
-
Termination: Stop the reaction by adding a large volume of ice-cold Wash Buffer, followed by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters with additional ice-cold Wash Buffer to remove unbound substrate.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate ATP-dependent transport by subtracting the counts in AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition of this compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mitochondrial Respiration in HepG2 Cells using Seahorse XF Analyzer
This protocol is based on standard procedures for the Seahorse XF Cell Mito Stress Test.[11][12][13][14][15]
1. Objective: To assess the effect of this compound on mitochondrial function in HepG2 cells by measuring the oxygen consumption rate (OCR).
2. Materials:
-
HepG2 cells.
-
Seahorse XFe96 or similar XF Analyzer.
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant solution.
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
-
This compound.
-
Cell culture medium (e.g., DMEM) and Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
3. Method:
-
Cell Seeding: The day before the assay, seed HepG2 cells into a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000 - 40,000 cells/well) and incubate overnight.
-
Sensor Cartridge Hydration: On the day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Compound Treatment: On the day of the assay, remove the cell culture medium from the wells and replace it with pre-warmed Seahorse assay medium containing the desired concentrations of this compound or vehicle control. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Prepare Inhibitor Stocks: Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit according to the manufacturer's instructions and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibration plate with the cell plate.
-
Initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to establish a basal OCR.
-
The instrument will then sequentially inject the inhibitors and measure the OCR after each injection:
-
Oligomycin: Blocks ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or cell counting).
-
Use the Seahorse Wave software to calculate key mitochondrial parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare the parameters between this compound-treated and vehicle-treated cells to determine the extent of mitochondrial dysfunction.
-
References
- 1. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety assessment of tolvaptan: real-world adverse event analysis using the FAERS database [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Altered Expression and Function of Hepatic Transporters in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. protocols.io [protocols.io]
- 9. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of DM-4103 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is the major and pharmacologically inactive oxobutyric acid metabolite of tolvaptan, a selective vasopressin V2-receptor antagonist.[1] Tolvaptan is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4][5][6][7] Given its significantly long half-life of approximately 180 hours and its tendency to accumulate in plasma with multiple dosing, accurate and precise measurement of this compound concentrations is crucial for pharmacokinetic (PK) assessments and for understanding the complete disposition of tolvaptan.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective bioanalytical technique.
Biotransformation of Tolvaptan to this compound
The metabolic pathway from tolvaptan to this compound is primarily mediated by CYP3A4. A simplified representation of this biotransformation is depicted below.
Bioanalytical Method: UPLC-MS/MS
The recommended method for the quantification of this compound in plasma is UPLC-MS/MS. This methodology offers high throughput, sensitivity, and selectivity, which are essential for clinical and preclinical sample analysis.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Tolvaptan-d7 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quadrupole)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Experimental Protocols
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 40 ng/mL) in methanol.
Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each plasma sample, add 150 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE plate (e.g., OASIS HLB 30 mg) with methanol followed by water.
-
Load the plasma mixture onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with 800 µL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol-water = 1:2 v/v).
-
Inject an aliquot (e.g., 30 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following table summarizes a typical set of UPLC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 479.05 → 433.05 |
| MRM Transition (IS) | e.g., Tolvaptan-d7: m/z 456.2 → 259.2 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Bioanalytical Workflow Diagram
Method Validation
The bioanalytical method should be fully validated according to the principles outlined in the ICH M10 guideline to ensure the reliability of the data.[8][9][10] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | Linear range covering the expected concentrations (e.g., 2.00-1000 ng/mL). A minimum of six non-zero standards. r² ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision and accuracy within ±20%. |
| Precision and Accuracy | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The matrix factor should be consistent and reproducible. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | If samples are to be diluted, the dilution should not affect the accuracy and precision. Accuracy and precision of diluted QCs should be within ±15%. |
Data Presentation
The following tables present representative quantitative data for the UPLC-MS/MS method for this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 2.00 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 2.00 | ≤ 10.0 | -5.0 to 5.0 | ≤ 12.0 | -8.0 to 8.0 |
| Low | 6.00 | ≤ 8.0 | -4.0 to 4.0 | ≤ 10.0 | -6.0 to 6.0 |
| Medium | 80.0 | ≤ 7.0 | -3.0 to 3.0 | ≤ 9.0 | -5.0 to 5.0 |
| High | 800 | ≤ 6.0 | -2.0 to 2.0 | ≤ 8.0 | -4.0 to 4.0 |
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. Adherence to the detailed protocol and thorough method validation are essential for generating high-quality bioanalytical data to support pharmacokinetic studies and clinical drug development of tolvaptan.
References
- 1. ovid.com [ovid.com]
- 2. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for DM-4103 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is an active metabolite of Tolvaptan, a vasopressin V2-receptor antagonist.[1] Emerging evidence suggests that this compound may contribute to drug-induced liver injury (DILI) through mechanisms involving the inhibition of bile acid transport and mitochondrial dysfunction.[2][3][4] Consequently, robust and reproducible cell-based assays are crucial for elucidating the hepatotoxic potential of this compound and for screening candidate compounds for similar liabilities during drug development.
This document provides detailed protocols for a series of cell-based assays designed to investigate the effects of this compound on key cellular processes implicated in hepatotoxicity. These assays are intended to provide a framework for researchers to assess the compound's impact on bile acid transporter function, mitochondrial respiration, and overall cell viability in relevant hepatic cell models.
Core Principles of this compound-Related Hepatotoxicity
The primary proposed mechanisms of this compound-induced liver injury involve a dual-hit process:
-
Inhibition of Bile Acid Transporters: this compound has been shown to inhibit key hepatic bile acid transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).[2][4] This inhibition leads to the intracellular accumulation of cytotoxic bile acids.
-
Mitochondrial Dysfunction: Concurrently, this compound can impair mitochondrial respiration, leading to decreased ATP production and increased oxidative stress.[3][4]
The combination of these insults can result in hepatocyte stress, apoptosis, and necrosis, ultimately contributing to liver injury. The following protocols are designed to dissect these key events.
Experimental Protocols
Protocol 1: Assessment of Bile Acid Transporter Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the efflux of a fluorescent substrate from sandwich-cultured hepatocytes (e.g., HepaRG™ cells or primary human hepatocytes), which form functional bile canaliculi.
Materials:
-
Sandwich-cultured hepatocytes (e.g., HepaRG™, primary human hepatocytes)
-
This compound
-
Fluorescent bile acid transporter substrate (e.g., cholyl-lysyl-fluorescein (CLF))
-
Hepatocyte culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Cell imaging system or fluorescence plate reader
Procedure:
-
Cell Culture: Culture hepatocytes in a sandwich configuration according to the supplier's instructions to allow for the formation of bile canaliculi.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in hepatocyte culture medium.
-
Substrate Loading: Incubate the cells with the fluorescent bile acid transporter substrate (e.g., 5 µM CLF) for 30 minutes to allow for cellular uptake.
-
Wash: Gently wash the cells with pre-warmed HBSS to remove extracellular substrate.
-
Inhibition Assay: Add the culture medium containing the various concentrations of this compound or vehicle control to the cells.
-
Efflux Measurement: Monitor the fluorescence within the bile canaliculi over time using a cell imaging system or a fluorescence plate reader. A decrease in canalicular fluorescence in the presence of this compound indicates inhibition of bile acid efflux.
-
Data Analysis: Quantify the fluorescence intensity and calculate the IC50 value for this compound-mediated inhibition of bile acid transport.
Protocol 2: Evaluation of Mitochondrial Respiration
This protocol utilizes extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the impact of this compound on mitochondrial respiration in HepG2 cells.[4]
Materials:
-
HepG2 cells
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (mitochondrial stress test reagents)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with Seahorse XF Base Medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
-
Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.
-
Mitochondrial Stress Test: Replace the treatment medium with fresh Seahorse XF Base Medium and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection using the extracellular flux analyzer.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Cytotoxicity Assessment
This protocol details a standard method to assess the cytotoxic effects of this compound on HepG2 cells using a commercially available assay that measures cell viability (e.g., MTT or CellTiter-Glo®).
Materials:
-
HepG2 cells
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the EC50 value for this compound-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Effect of this compound on Bile Acid Transport
| Compound | Target Transporter | Cell Line | IC50 (µM) |
| This compound | BSEP/MRP2 | HepaRG™ | Example Value |
| Positive Control | BSEP/MRP2 | HepaRG™ | Example Value |
Table 2: Impact of this compound on Mitochondrial Respiration in HepG2 Cells
| Treatment | Basal Respiration (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | Example Value | Example Value | Example Value | Example Value |
| This compound (10 µM) | Example Value | Example Value | Example Value | Example Value |
| This compound (50 µM) | Example Value | Example Value | Example Value | Example Value |
Table 3: Cytotoxicity of this compound in HepG2 Cells
| Treatment Duration | EC50 (µM) |
| 24 hours | Example Value |
| 48 hours | Example Value |
| 72 hours | Example Value |
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: General experimental workflow for assessing this compound hepatotoxicity.
References
Application Notes and Protocols for Preclinical Toxicity Assessment of DM-4103
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is a novel small-molecule kinase inhibitor under development for targeted cancer therapy. Its primary mechanism of action involves the inhibition of a key kinase in a signaling pathway crucial for tumor growth and proliferation. As with many kinase inhibitors, off-target effects are a potential concern, necessitating a thorough preclinical toxicology evaluation to ensure patient safety before first-in-human studies.[1][2][3] Off-target interactions are frequently the mechanism by which small molecules inhibit cancer growth, but they can also lead to toxicity.[2]
This document provides detailed protocols and guidance for establishing animal models to study the potential toxicity of this compound. The following sections outline standardized procedures for acute and repeated-dose toxicity studies in rodents, as well as safety pharmacology assessments, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8]
Animal Model Selection
For initial toxicity assessments of small molecule drugs, regulatory agencies typically require studies in at least two mammalian species, one rodent and one non-rodent.[9][10]
-
Rodent Model: The Sprague-Dawley rat is recommended for acute and sub-chronic toxicity studies due to its well-characterized physiology and genetics, historical data availability, and adherence to OECD guideline 407.[11][12][13][14]
-
Non-Rodent Model: The Beagle dog is a standard choice for safety pharmacology and longer-term toxicity studies. Its cardiovascular system, in particular, shares important physiological similarities with humans, making it suitable for assessing potential cardiac-related adverse effects, a known concern for some kinase inhibitors.[4][15][16]
All studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data quality and integrity for regulatory submissions.[17]
Experimental Protocols
The following protocols are designed to identify potential target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and establish a safe starting dose for clinical trials.[9][11]
Protocol 1: Acute Oral Toxicity Study in Rats (OECD 420 Fixed Dose Procedure)
Objective: To determine the acute toxic effects and identify the dose range causing mortality or severe toxicity after a single oral administration of this compound.[18][19]
Materials:
-
Test Article: this compound
-
Vehicle: 0.5% Methylcellulose in sterile water (or other appropriate vehicle)
-
Animals: Young adult, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats.
-
Equipment: Oral gavage needles, calibrated scales, observation cages.
Procedure:
-
Acclimatization: Animals are acclimated for at least 5 days before dosing.
-
Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.[19]
-
Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose (e.g., 300 mg/kg) is selected based on a preliminary sighting study. Subsequent dose levels (5, 50, 300, 2000 mg/kg) are determined by the outcome of the previous dose.[20]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes. Detailed observations are made at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days.[18]
-
Termination and Necropsy: All surviving animals are euthanized at day 14. A gross necropsy is performed on all animals (including any that die during the study) to examine for pathological changes in organs and tissues.[18]
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rats (OECD 407)
Objective: To evaluate the sub-chronic toxicity of this compound following daily administration for 28 days and to determine the NOAEL.[11][12][14]
Materials:
-
Test Article: this compound
-
Vehicle: As determined in Protocol 1.
-
Animals: Healthy young adult Sprague-Dawley rats (equal numbers of males and females).
-
Equipment: Oral gavage needles, metabolic cages, hematology and clinical chemistry analyzers.
Procedure:
-
Group Allocation: Animals are randomly assigned to at least 3 dose groups (low, mid, high) and one control group (vehicle only). Each group should contain at least 10 animals per sex (5 males, 5 females).[11][12][14] An additional satellite group for the high dose and control groups can be included for a 14-day recovery assessment.[11]
-
Dose Administration: this compound is administered daily by oral gavage for 28 consecutive days.[11][13]
-
Clinical Observations:
-
Clinical Pathology: Blood and urine samples are collected at the end of the treatment period for hematology and clinical chemistry analysis.
-
Hematology: Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, electrolytes.
-
-
Termination and Pathology:
-
At day 29, animals in the main study groups are euthanized.
-
A complete gross necropsy is performed.
-
Organ weights (liver, kidneys, heart, spleen, brain, thymus, gonads) are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Protocol 3: Safety Pharmacology Core Battery (ICH S7A)
Objective: To investigate the potential undesirable effects of this compound on vital physiological functions, specifically the central nervous, cardiovascular, and respiratory systems, prior to human exposure.[4][5][6][8]
Central Nervous System (CNS):
-
Model: Sprague-Dawley Rat.
-
Method: A functional observational battery (FOB) is performed to assess behavioral and neurological changes, including effects on locomotion and coordination.[4] This is often integrated into the repeated-dose toxicity study.
Cardiovascular System:
-
Model: Conscious, telemeterized Beagle Dogs.
-
Method: Surgically implanted telemetry devices allow for continuous monitoring of cardiovascular parameters without restraining the animals.[4]
-
Endpoints: Blood pressure (systolic, diastolic, mean arterial), heart rate, and electrocardiogram (ECG) to evaluate RR, PR, QRS, and QT/QTc intervals are monitored.[4][8] An in vitro hERG assay should also be conducted to assess the potential for QT interval prolongation.[4]
Respiratory System:
-
Model: Sprague-Dawley Rat.
-
Method: Whole-body plethysmography is used to quantify respiratory function. Clinical observation alone is not sufficient.[5][7]
-
Endpoints: Respiratory rate, tidal volume, and minute volume are measured.[5][7]
Data Presentation
All quantitative data should be summarized in clear, concise tables. Data should be presented as mean ± standard deviation (SD) and analyzed using appropriate statistical methods.
Table 1: Acute Toxicity of this compound in Female Sprague-Dawley Rats
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
|---|---|---|---|
| Vehicle Control | 5 | 0/5 | No observable signs |
| 300 | 5 | 0/5 | Mild lethargy, resolved within 24h |
| 2000 | 5 | 1/5 | Severe lethargy, piloerection, ataxia |
| LD50 Estimate | | >2000 mg/kg | |
Table 2: Hematological Parameters in Rats after 28-Day Repeated-Dose Study of this compound
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
|---|---|---|---|---|
| WBC (x10⁹/L) | 8.5 ± 1.2 | 8.3 ± 1.4 | 7.9 ± 1.1 | 6.1 ± 0.9* |
| RBC (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 6.8 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 15.3 ± 0.9 | 14.2 ± 1.1 |
| Platelets (x10⁹/L) | 850 ± 95 | 845 ± 110 | 830 ± 105 | 710 ± 88* |
*Statistically significant difference (p<0.05) compared to vehicle control.
Table 3: Serum Clinical Chemistry Parameters in Rats after 28-Day Repeated-Dose Study of this compound
| Parameter | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
|---|---|---|---|---|
| ALT (U/L) | 35 ± 8 | 38 ± 9 | 65 ± 15* | 150 ± 45** |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 130 ± 30* | 280 ± 60** |
| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 24 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.7 ± 0.2 |
**Statistically significant difference (p<0.05); *(p<0.01) compared to vehicle control.
Table 4: Cardiovascular Parameters in Telemetered Beagle Dogs
| Parameter | Pre-dose | 2h Post-dose (High Dose) | 6h Post-dose (High Dose) |
|---|---|---|---|
| Heart Rate (bpm) | 85 ± 10 | 82 ± 12 | 84 ± 11 |
| Mean Arterial Pressure (mmHg) | 105 ± 8 | 125 ± 10* | 118 ± 9 |
| QTc Interval (ms) | 350 ± 20 | 355 ± 22 | 352 ± 18 |
*Statistically significant difference (p<0.05) compared to pre-dose.
Visualizations: Workflows and Pathways
Preclinical Toxicity Assessment Workflow
Hypothetical Toxicity Pathway for this compound
This diagram illustrates a plausible off-target toxicity mechanism. This compound, while targeting the intended oncogenic kinase, may also inhibit "Kinase X," a protein crucial for hepatocyte survival, leading to liver toxicity.
Decision Tree for Toxicity Finding
This diagram outlines a logical approach to addressing adverse findings from preclinical studies.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology - IITRI [iitri.org]
- 5. Sorry - 868337940 [ema.europa.eu]
- 6. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 7. testinglab.com [testinglab.com]
- 8. altasciences.com [altasciences.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seed.nih.gov [seed.nih.gov]
- 18. Acute toxicity study in rodents | Bienta [bienta.net]
- 19. researchgate.net [researchgate.net]
- 20. oecd.org [oecd.org]
Application Notes and Protocols: DM-4103 Transporter Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is a major active metabolite of Tolvaptan, a vasopressin V2-receptor antagonist. Understanding the interaction of this compound with various drug transporters is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions (DDIs) and drug-induced liver injury (DILI). These application notes provide a comprehensive overview of the inhibitory effects of this compound on key hepatic transporters and detailed protocols for conducting relevant in vitro inhibition assays.
Recent studies have indicated that this compound can inhibit several hepatic bile acid transporters, a mechanism that may contribute to the liver injury observed in some patients treated with Tolvaptan.[1] Specifically, this compound has been shown to inhibit the bile salt export pump (BSEP) and the Na+-taurocholate cotransporting polypeptide (NTCP).[1] The inhibition of these transporters can lead to an accumulation of bile acids within hepatocytes, a condition known as cholestasis, which can result in cellular damage and liver toxicity.[2][3][4] Furthermore, impaired function of the multidrug resistance-associated protein 2 (MRP2) may exacerbate the hepatic accumulation of this compound, increasing the risk of hepatotoxicity.[4]
Data Presentation: this compound Transporter Inhibition
The inhibitory potential of this compound against key hepatic transporters is summarized in the table below. The data, presented as IC50 values, quantifies the concentration of this compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates a more potent inhibition.
| Transporter | Substrate | Test System | This compound IC50 (µM) | Reference |
| BSEP (ABCB11) | Taurocholic Acid | Membrane Vesicles | 4.15 | [1] |
| NTCP (SLC10A1) | Taurocholic Acid | Stably Transfected Cells | 16.3 | [1] |
| MRP2 (ABCC2) | Estradiol-17β-glucuronide | Membrane Vesicles | ~51.0 | [1] |
| MRP3 (ABCC3) | Estradiol-17β-glucuronide | Membrane Vesicles | ~44.6 | [1] |
| MRP4 (ABCC4) | Dehydroepiandrosterone-3-sulfate | Membrane Vesicles | 4.26 | [1] |
| OATP1B1 (SLCO1B1) | Not specified | Not specified | Potential to inhibit | [5] |
| OATP1B3 (SLCO1B3) | Not specified | Not specified | Potential to inhibit | [5] |
| OAT3 (SLC22A8) | Not specified | Not specified | Potential to inhibit | [5] |
Experimental Protocols
Detailed methodologies for the key transporter inhibition assays are provided below. These protocols are based on established in vitro methods for assessing transporter-mediated drug interactions.
BSEP and MRP2 Vesicular Transport Inhibition Assay
This assay determines the inhibitory effect of this compound on the efflux transporters BSEP and MRP2 using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP or MRP2.
-
Radiolabeled or fluorescent probe substrates (e.g., [3H]-Taurocholic acid for BSEP, [3H]-Estradiol-17β-glucuronide for MRP2).
-
This compound stock solution.
-
Assay buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 60 mM KCl, 6 mM MgCl2).
-
ATP and AMP solutions.
-
Scintillation fluid and vials.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Thaw the BSEP or MRP2 membrane vesicles on ice and dilute to the desired protein concentration with assay buffer.
-
Add the diluted vesicles to a 96-well plate.
-
Add the this compound dilutions and the probe substrate to the wells.
-
Initiate the transport reaction by adding ATP solution. For negative controls, add AMP solution instead of ATP.
-
Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through the 96-well filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Dry the filter plate, and quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of transporter activity by this compound at each concentration relative to the vehicle control and determine the IC50 value.
NTCP Uptake Inhibition Assay in Stably Transfected Cells
This assay evaluates the inhibitory effect of this compound on the uptake transporter NTCP expressed in a mammalian cell line.
Materials:
-
HEK293 or CHO cells stably transfected with human NTCP.
-
Parental cell line (not expressing NTCP) as a control.
-
Radiolabeled probe substrate (e.g., [3H]-Taurocholic acid).
-
This compound stock solution.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cell lysis buffer.
-
Scintillation fluid and vials.
-
24- or 48-well cell culture plates.
Procedure:
-
Seed the NTCP-expressing cells and parental cells in culture plates and grow to confluence.
-
Prepare serial dilutions of this compound in the uptake buffer.
-
Wash the cell monolayers with warm uptake buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle control at 37°C for 10-15 minutes.
-
Initiate the uptake by adding the radiolabeled probe substrate to each well.
-
Incubate the plates at 37°C for a predetermined linear uptake time (e.g., 2-5 minutes).
-
Stop the uptake by rapidly aspirating the solution and washing the cell monolayers multiple times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials and measure the radioactivity.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the NTCP-specific uptake by subtracting the uptake in parental cells from that in NTCP-expressing cells.
-
Calculate the percent inhibition of NTCP-specific uptake by this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound-induced hepatotoxicity.
Caption: Experimental workflow for this compound transporter inhibition assays.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
References
- 1. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BSEP inhibition: in vitro screens to assess cholestatic potential of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Assessing Mitochondrial Toxicity of DM-4103
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is a key mechanism of drug-induced toxicity. A variety of xenobiotics can impair mitochondrial function, leading to cellular injury and organ damage. Therefore, assessing the mitochondrial toxicity of new chemical entities is a critical step in drug development. DM-4103, a major metabolite of Tolvaptan, has been associated with mitochondrial dysfunction, which, in combination with its inhibitory effects on bile acid transporters, may contribute to drug-induced liver injury (DILI).[1] This document provides a comprehensive guide for assessing the mitochondrial toxicity of this compound, including detailed experimental protocols and data interpretation.
Recent predictive models suggest that impaired biliary excretion of this compound can lead to its accumulation, compromising the electron transport chain, reducing ATP concentrations, and increasing the risk of liver toxicity.[2] Studies in HepG2 cells have demonstrated that both tolvaptan and this compound can induce mitochondrial dysfunction by inhibiting mitochondrial respiration.[1] However, these studies did not find evidence of oxidative stress, as measured by cytosolic superoxide levels.[1]
This application note outlines a panel of assays to thoroughly evaluate the impact of this compound on mitochondrial health.
Data Presentation
The following tables present illustrative quantitative data on the mitochondrial toxicity of this compound. This data is provided for exemplary purposes to guide researchers in their own data presentation.
Table 1: Effect of this compound on Mitochondrial Respiration in HepG2 Cells
| Parameter | This compound Concentration (µM) | Oxygen Consumption Rate (OCR) (% of control) |
| Basal Respiration | 1 | 92 ± 5 |
| 10 | 75 ± 8 | |
| 50 | 48 ± 6 | |
| ATP-Linked Respiration | 1 | 90 ± 6 |
| 10 | 68 ± 7 | |
| 50 | 35 ± 5 | |
| Maximal Respiration | 1 | 95 ± 4 |
| 10 | 80 ± 9 | |
| 50 | 55 ± 7 | |
| Spare Respiratory Capacity | 1 | 98 ± 3 |
| 10 | 85 ± 10 | |
| 50 | 65 ± 8 |
Illustrative data based on findings that this compound inhibits mitochondrial respiration.[1]
Table 2: Effect of this compound on Cellular ATP Levels in HepG2 Cells
| This compound Concentration (µM) | Cellular ATP Level (% of control) |
| 1 | 95 ± 4 |
| 10 | 82 ± 6 |
| 50 | 60 ± 9 |
Illustrative data based on the known consequence of mitochondrial respiratory inhibition.[2]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells
| This compound Concentration (µM) | Mitochondrial Membrane Potential (% of control) |
| 1 | 98 ± 2 |
| 10 | 88 ± 5 |
| 50 | 70 ± 7 |
Illustrative data representing a common outcome of mitochondrial dysfunction.
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in HepG2 Cells
| This compound Concentration (µM) | Mitochondrial ROS Production (% of control) |
| 1 | 102 ± 3 |
| 10 | 105 ± 4 |
| 50 | 110 ± 6 |
Illustrative data. Note: Some studies have reported no significant increase in cytosolic superoxide levels with this compound.[1]
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the mitochondrial toxicity of this compound.
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer to measure the oxygen consumption rate, providing a real-time assessment of mitochondrial respiration.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Extracellular flux analyzer (e.g., Seahorse XF)
-
XF Cell Culture Microplates
-
This compound stock solution (in DMSO)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding: Seed HepG2 cells in an XF Cell Culture Microplate at a density of 2 x 104 to 8 x 104 cells per well. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with the this compound solutions and incubate for the desired treatment time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Assay Preparation: One hour before the assay, replace the treatment medium with fresh, pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the extracellular flux analyzer. Load the prepared injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Measurement: Place the cell culture microplate in the analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number. Calculate the parameters of mitochondrial respiration as outlined in the instrument's software guide.
Assessment of Cellular ATP Levels
This protocol describes a bioluminescence-based assay to quantify cellular ATP as an indicator of mitochondrial energy production.
Materials:
-
HepG2 cells
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
ATP assay kit (e.g., luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat with various concentrations of this compound as described in the OCR protocol.
-
Cell Lysis: After the treatment period, remove the medium and add cell lysis buffer to each well. Incubate according to the kit manufacturer's instructions to release cellular ATP.
-
ATP Measurement: Add the luciferase-based ATP detection reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in the mitochondrial membrane potential.
Materials:
-
HepG2 cells
-
24-well glass-bottom plates or 96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
TMRE dye
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells and treat with this compound as previously described.
-
Dye Loading: At the end of the treatment period, add TMRE to the culture medium at a final concentration of 50-100 nM. Incubate for 20-30 minutes at 37°C.
-
Imaging or Plate Reading:
-
Microscopy: Wash the cells with pre-warmed PBS and add fresh, pre-warmed medium. Acquire fluorescent images using a fluorescence microscope.
-
Plate Reader: Wash the cells with PBS and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 549 nm/575 nm for TMRE).
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization. Express the results as a percentage of the vehicle-treated control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent probe, such as MitoSOX™ Red, to specifically detect mitochondrial superoxide.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
MitoSOX™ Red reagent
-
Antimycin A (as a positive control for ROS production)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells and treat with this compound.
-
Probe Loading: At the end of the treatment, add MitoSOX™ Red to the culture medium to a final concentration of 2-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with pre-warmed PBS. Measure the fluorescence using a plate reader (e.g., Ex/Em ~510/580 nm) or capture images with a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence indicates an increase in mitochondrial superoxide production. Express results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for assessing the mitochondrial toxicity of this compound.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
References
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of DM-4103 in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of pharmaceutical compounds.
Introduction
DM-4103 is a significant metabolite of the vasopressin V2-receptor antagonist, tolvaptan.[1][2] Tolvaptan is utilized in the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease. Given that this compound is a major circulating metabolite, its accurate quantification in biological matrices such as human plasma is crucial for pharmacokinetic and drug metabolism studies.[3] This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method is based on established protocols for tolvaptan and its metabolites, ensuring reliability and reproducibility.[2][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Tolvaptan-d7 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Tolvaptan-d7 in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[2]
-
Allow all solutions and plasma samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 479.0 | 252.0 | Optimize for your instrument | Optimize for your instrument |
| Tolvaptan-d7 (IS) | 456.2 | 259.2 | Optimize for your instrument | Optimize for your instrument |
Note: The Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and should be optimized for maximum sensitivity for both this compound and the internal standard.
Data Presentation and Quantitative Analysis
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of expected quantitative performance is presented in Table 5.
Table 5: Summary of Quantitative Data
| Parameter | Expected Performance |
| Linearity Range | 2.00 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound quantification.
Signaling Pathway (Metabolic)
This compound is a metabolite of Tolvaptan, formed through metabolic processes in the body.
Caption: Metabolic pathway of Tolvaptan to this compound.
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in human plasma. The protocol includes all necessary steps from sample preparation to data analysis, incorporating established parameters from the scientific literature. The use of a deuterated internal standard ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and other applications requiring the reliable measurement of this key tolvaptan metabolite.
References
- 1. Development, validation and application of a UPLC-MS/MS method for simultaneous quantification of OPC-61815 and its metabolites tolvaptan, this compound and DM-4107 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and application of a UPLC-MS/MS method for simultaneous quantification of OPC-61815 and its metabolites tolvaptan, this compound and DM-4107 in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CRISPR-Cas9 to Study DM-4103 Effects
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to investigate the cellular effects of DM-4103, a novel inhibitor targeting the MAPK/ERK signaling pathway. Specifically, we outline two primary applications: (1) validating the on-target effect of this compound by mimicking its pharmacological action through the genetic knockout of MAP2K1 (encoding MEK1), and (2) identifying potential drug resistance mechanisms using a genome-wide CRISPR knockout screen. These protocols offer a robust framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action and potential liabilities of targeted therapies.
Introduction
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases within this cascade.[2][4][5]
Validating that the observed cellular effects of a drug are due to the modulation of its intended target is a crucial step in drug development.[6][7][8] CRISPR-Cas9 technology provides a powerful tool for target validation by allowing for the precise knockout of the gene encoding the drug's target.[8][9][10] A concordance between the phenotypic effects of the drug and the genetic knockout of its target provides strong evidence for on-target activity.
Furthermore, acquired resistance is a major challenge for targeted therapies. Genome-wide CRISPR-Cas9 knockout screens are an unbiased and powerful method for identifying genes whose loss confers resistance to a specific compound.[11][12][13] This information is invaluable for predicting clinical resistance, developing combination therapies, and understanding the broader biological context of the drug's activity.
This document provides detailed protocols for using CRISPR-Cas9 to both validate the target of this compound and to perform a positive selection screen to identify genes that mediate resistance to it.
Signaling Pathway Overview
The MAPK/ERK pathway is a multi-tiered kinase cascade initiated by extracellular signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[1][3][4] This leads to the activation of RAS, which in turn recruits and activates RAF kinases (MAPKKK). RAF then phosphorylates and activates MEK1/2 (MAPKK), which subsequently phosphorylates and activates ERK1/2 (MAPK).[1][2][5] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell proliferation. This compound acts by inhibiting MEK1/2, thereby blocking downstream signaling to ERK.
Part A: Target Validation via CRISPR-Mediated Knockout of MAP2K1 (MEK1)
This protocol describes how to generate a MAP2K1 knockout cell line to compare its phenotype with that of cells treated with this compound. A similar phenotype provides strong validation for MEK1 as the target of this compound.
Experimental Workflow
Protocol 1: Generation of MAP2K1 Knockout Cell Line
1. gRNA Design and Cloning:
- Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the MAP2K1 gene using a design tool (e.g., CRISPOR, Benchling).
- Synthesize and anneal complementary oligonucleotides for each gRNA.
- Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). LentiCRISPRv2 is a common choice.
2. Lentivirus Production:
- Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[14]
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the virus if necessary and determine the viral titer.
3. Transduction:
- Plate the target cancer cell line (e.g., A375, which is known to be sensitive to MEK inhibitors).
- Transduce the cells with the MAP2K1-targeting or a non-targeting control (NTC) lentivirus at a multiplicity of infection (MOI) of <1 to ensure single viral integration per cell.[15][16] Polybrene or other transduction enhancers can be used to increase efficiency.[15]
4. Selection and Expansion:
- After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).
- Culture the cells until the non-transduced control cells are completely killed.
- Expand the resulting polyclonal knockout and NTC pools for validation and subsequent assays.
5. Knockout Validation:
- Genomic DNA Analysis: Extract genomic DNA from the cell pools. Use PCR to amplify the targeted region, followed by Sanger sequencing and Inference of CRISPR Edits (ICE) analysis to quantify indel formation.
- Protein Analysis (Western Blot): Lyse cells and perform a Western blot using an antibody specific for MEK1 to confirm the absence of the protein. Phospho-ERK levels should also be assessed to confirm pathway inhibition.
Protocol 2: Phenotypic Comparison
1. Cell Viability Assay:
- Plate the MAP2K1 knockout pool, the NTC pool, and the parental wild-type (WT) cells in 96-well plates.
- Treat the WT and NTC cells with a serial dilution of this compound. Leave the MAP2K1 KO cells untreated.
- After 72 hours, measure cell viability using a reagent like CellTiter-Glo®.
- Expected Outcome: The viability of the MAP2K1 KO cells should be significantly reduced and comparable to the maximum effect (Emax) observed with this compound treatment in the control cells.
Data Presentation: Target Validation
Table 1: Comparison of this compound IC50 and MAP2K1 KO Phenotype
| Cell Line | Treatment | IC50 (nM) | % Viability vs. NTC (Untreated) | p-ERK/Total ERK Ratio |
|---|---|---|---|---|
| Wild-Type | This compound | 10.5 | N/A | 0.15 (at 1µM) |
| NTC Control | This compound | 11.2 | 100% | 0.18 (at 1µM) |
| MAP2K1 KO | Untreated | N/A | 25.3% | <0.05 |
Data are representative. NTC: Non-Targeting Control. KO: Knockout.
Part B: Identification of Resistance Mechanisms via CRISPR Screen
This protocol outlines a positive selection, genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to this compound.
Experimental Workflow
Protocol 3: Genome-Wide Resistance Screen
1. Library Transduction and Selection:
- Produce a high-titer, genome-scale lentiviral sgRNA library (e.g., GeCKO v2).[13]
- Transduce a Cas9-expressing cancer cell line with the sgRNA library at a low MOI (~0.3). The number of cells should be sufficient to achieve at least 300-500x coverage of the library.
- Select the transduced cells with the appropriate antibiotic to generate a stable knockout library cell pool.
2. This compound Drug Selection:
- Determine the IC80-90 concentration of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment. This high drug pressure is necessary for a positive selection screen.[17]
- Split the library cell pool into two populations: a vehicle (DMSO) control group and a this compound treatment group. Maintain sufficient cell numbers to preserve library representation.
- Culture the cells for 14-21 days, passaging as needed and maintaining the drug pressure in the treatment group.
3. Sample Harvesting and Genomic DNA Extraction:
- Harvest a sufficient number of cells from both the final DMSO-treated population and the final this compound-treated population to maintain library coverage.
- Extract high-quality genomic DNA (gDNA) from both cell populations.
4. Library Preparation and Next-Generation Sequencing (NGS):
- Use a two-step PCR process to amplify the sgRNA cassettes from the gDNA. The second PCR adds the necessary adapters for NGS.
- Sequence the resulting amplicons on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
- Align sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
- Normalize the read counts and use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.
- Rank genes based on the enrichment of their corresponding sgRNAs to identify top resistance candidates.
Data Presentation: Resistance Screen
Table 2: Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Gene Description | sgRNA Enrichment Score (Log2 Fold Change) | P-value |
|---|---|---|---|
| RAF1 | RAF-1 proto-oncogene, serine/threonine kinase | 5.8 | 1.2e-8 |
| NF1 | Neurofibromin 1 | 4.9 | 3.5e-7 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.5 | 9.1e-7 |
| PTEN | Phosphatase and tensin homolog | 4.2 | 2.4e-6 |
Data are representative. Scores indicate the enrichment of sgRNAs targeting the specified gene in the drug-treated population.
Conclusion
The protocols described in this application note provide a comprehensive framework for leveraging CRISPR-Cas9 technology to deepen the understanding of a targeted therapeutic like this compound. By combining genetic knockout for target validation with genome-wide screens for resistance mapping, researchers can build a robust data package to support preclinical drug development, elucidate drug mechanisms, and anticipate clinical challenges.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. criver.com [criver.com]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akamai Error [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. revvity.com [revvity.com]
Application Notes and Protocols for DM-4103 in Drug-Induced Liver Injury (DILI) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of DM-4103, a major metabolite of the vasopressin V2 receptor antagonist tolvaptan, in the investigation of drug-induced liver injury (DILI). The provided protocols and data are intended to guide researchers in designing and executing experiments to assess the hepatotoxic potential of this compound and other compounds with similar mechanistic liabilities.
Introduction to this compound and its Role in DILI
This compound has been identified as a significant contributor to the idiosyncratic DILI observed with tolvaptan treatment. Mechanistic studies have revealed that this compound imparts its hepatotoxic effects primarily through two key mechanisms: the inhibition of bile acid transport and the impairment of mitochondrial function. This dual-hit mechanism can lead to the intracellular accumulation of cytotoxic bile acids and a cellular energy deficit, culminating in hepatocyte injury and death.
Key Mechanistic Insights
-
Inhibition of Bile Acid Transporters: this compound has been shown to inhibit several critical bile acid transporters, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, MRP4, and the Sodium Taurocholate Cotransporting Polypeptide (NTCP). Inhibition of these transporters disrupts bile acid homeostasis, leading to cholestasis and the accumulation of toxic bile acids within hepatocytes.
-
Mitochondrial Dysfunction: In addition to its effects on bile acid transport, this compound has been demonstrated to impair mitochondrial respiration. This leads to a decrease in ATP production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on key hepatic transporters.
| Transporter | Substrate | IC50 (µM) | Reference |
| BSEP | Taurocholate | 4.15 | [1] |
| MRP2 | Estradiol-17β-glucuronide | ~51.0 | [1] |
| MRP3 | Estradiol-17β-glucuronide | ~44.6 | [1] |
| MRP4 | Dehydroepiandrosterone-3-sulfate | 4.26 | [1] |
| NTCP | Taurocholate | 16.3 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the DILI potential of this compound are provided below.
Bile Acid Transporter Inhibition Assay (Vesicular Transport Assay)
This protocol describes the determination of the inhibitory effect of a test compound on the function of bile acid transporters using inside-out membrane vesicles.
Materials:
-
HEK293 cell-derived inside-out membrane vesicles overexpressing a single transporter (e.g., BSEP, MRP2)
-
[³H]-Taurocholic acid (for BSEP) or [³H]-Estradiol 17β-glucuronide (for MRP2) as probe substrates
-
Transport buffer (e.g., 10 mM HEPES-Tris, pH 7.4)
-
ATP and AMP solutions
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Scintillation cocktail
-
96-well filter plates and standard 96-well plates
-
Plate incubator/shaker
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the appropriate solvent.
-
Thaw the membrane vesicles on ice and dilute them in ice-cold transport buffer containing the radiolabeled probe substrate.
-
Add 50 µL of the membrane suspension to each well of a 96-well plate.
-
Add a small volume (e.g., 1 µL) of the test compound or vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes with shaking.
-
Initiate the transport reaction by adding ATP solution to the wells. To determine non-specific binding, add AMP to a parallel set of wells.
-
Incubate for a validated linear time point (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through a 96-well filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of transporter activity by the test compound compared to the vehicle control and determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This protocol outlines the measurement of oxygen consumption rate (OCR) in hepatocytes to assess mitochondrial function upon exposure to a test compound.
Materials:
-
Sandwich-cultured human hepatocytes (SCHH) or HepG2 cells
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test compound (this compound)
-
96-well Seahorse XF cell culture microplates
Procedure:
-
Seed hepatocytes in a 96-well Seahorse XF cell culture microplate and allow them to form a monolayer. For SCHH, follow the sandwich culture protocol.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the test compound (this compound) and the mitochondrial inhibitors from the Mito Stress Test Kit in the assay medium. Load them into the appropriate ports of the Seahorse sensor cartridge.
-
Place the cell culture plate in the Seahorse XF analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Test compound (this compound) or vehicle.
-
Oligomycin (to inhibit ATP synthase).
-
FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).
-
Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).
-
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the dose-dependent effect of this compound on these parameters to assess mitochondrial toxicity.
Cell Viability Assay in Sandwich-Cultured Human Hepatocytes (MTT Assay)
This protocol describes a method to determine the cytotoxicity of a test compound in a metabolically competent in vitro liver model.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium and supplements
-
Matrigel or another extracellular matrix overlay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (this compound)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated 96-well plates at an appropriate density.
-
After cell attachment (typically 4-6 hours), remove the plating medium and overlay the cells with a layer of diluted Matrigel to form the sandwich culture.
-
Maintain the cultures in hepatocyte culture medium for 4-5 days to allow for the formation of functional bile canaliculi.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Remove the medium from the hepatocyte cultures and add the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the concentration-response curve and determine the IC50 value for cytotoxicity.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for DM-4103 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is the major and pharmacologically active metabolite of Tolvaptan, a vasopressin V2-receptor antagonist. While Tolvaptan has shown efficacy in treating hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), its use has been associated with a risk of drug-induced liver injury (DILI). Emerging evidence strongly suggests that this compound plays a significant role in this hepatotoxicity. These application notes provide a comprehensive guide for the experimental design of studies investigating the mechanisms of this compound-induced liver injury. The protocols detailed below are intended to enable researchers to assess the key toxicological pathways and generate robust, reproducible data.
The primary mechanisms implicated in this compound-mediated hepatotoxicity are the inhibition of hepatic bile acid transporters and the induction of mitochondrial dysfunction. This document outlines protocols for in vitro and in vivo studies to evaluate these effects, providing a framework for preclinical safety assessment and further mechanistic investigations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound on hepatocyte function. These data have been compiled from various preclinical studies and serve as a reference for expected experimental outcomes.
Table 1: In Vitro Inhibition of Human Hepatic Bile Acid Transporters by this compound
| Transporter | Substrate | IC50 (µM) |
| NTCP | Taurocholic Acid (TCA) | 16.3 |
| BSEP | Taurocholic Acid (TCA) | 4.15 |
| MRP2 | Estradiol-17β-glucuronide (E₂17βG) | ~51.0 |
| MRP3 | Estradiol-17β-glucuronide (E₂17βG) | ~44.6 |
| MRP4 | Dehydroepiandrosterone-3-sulfate (DHEAS) | 4.26 |
Table 2: Effects of this compound on Mitochondrial Function in HepG2 Cells
| Parameter | This compound Concentration (µM) | Observation |
| Basal Mitochondrial Respiration | Not specified | Induced mitochondrial dysfunction |
| ATP Production | Not specified | Predicted to decrease hepatic ATP concentrations |
Table 3: In Vivo Markers of Tolvaptan-Induced Liver Injury in Clinical Trials (ADPKD Patients)
| Marker | Observation | Time to Onset |
| Alanine Aminotransferase (ALT) | Elevations >3x Upper Limit of Normal (ULN) in 4.4-5.6% of patients | 3 to 18 months |
| Total Bilirubin | Concomitant elevations with ALT in a small subset of patients ("Hy's Law" cases) | 3 to 18 months |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced liver injury. This compound inhibits multiple bile acid transporters on the canalicular and basolateral membranes of hepatocytes, leading to intracellular accumulation of cytotoxic bile acids. Concurrently, this compound impairs mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production and increased oxidative stress. This dual-hit mechanism culminates in hepatocyte injury and death.
Troubleshooting & Optimization
Technical Support Center: DM-4103 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM-4103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a metabolite of Tolvaptan, a vasopressin V2 receptor antagonist. Its primary mechanism of toxicity in hepatocytes is believed to involve a dual action: the inhibition of bile acid transporters and the induction of mitochondrial dysfunction. This can lead to the accumulation of cytotoxic bile acids and a decrease in cellular ATP, increasing the risk of drug-induced liver injury (DILI).
Q2: In which in vitro models have the effects of this compound been studied?
A: The effects of this compound have been investigated in several in vitro liver models, including sandwich-cultured human hepatocytes (SCHH), HepaRG cells, and the HepG2 human hepatoma cell line. Primary human hepatocytes are considered the gold standard for these studies due to their full complement of metabolic enzymes and transporters.
Q3: What are the known off-target effects of this compound that I should be aware of in my experiments?
A: The principal "off-target" effects of concern for this compound in the context of hepatotoxicity studies are its interactions with various bile acid transporters and its impact on mitochondrial function. These are likely key contributors to its observed cellular effects. When studying a specific molecular target, it is crucial to consider that the observed phenotype may be a result of these other mechanisms.
Q4: What is a suitable vehicle for dissolving this compound for in vitro experiments?
A: Like many small molecules, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell model to mitochondrial dysfunction. | Consider using a cell line with a more robust metabolic profile or one that is less reliant on oxidative phosphorylation. |
| Compound precipitation in the cell culture medium. | Visually inspect the wells for any precipitate. Decrease the final concentration of this compound or increase the DMSO concentration slightly (while staying within the non-toxic range for your cells). |
| Interaction with components of the cell culture medium. | Test for cytotoxicity in a simpler, serum-free medium for a short duration to see if the effect is altered. |
Issue 2: Discrepancy Between Different Viability Assays (e.g., MTT vs. Cell Counting)
| Possible Cause | Troubleshooting Steps |
| Inhibition of mitochondrial reductases by this compound. | The MTT assay relies on mitochondrial reductase activity. Since this compound is known to cause mitochondrial dysfunction, a decrease in MTT signal may not directly correlate with cell death.[1] |
| Solution: Use a viability assay that is not based on mitochondrial function, such as a trypan blue exclusion assay for cell counting or a lactate dehydrogenase (LDH) release assay which measures membrane integrity. | |
| Alteration of cellular metabolism. | This compound's effect on mitochondria can alter the overall metabolic state of the cell, which can influence the readout of metabolic assays. |
| Solution: Corroborate findings with multiple, mechanistically distinct assays. |
Issue 3: Difficulty in Achieving Desired Concentrations Due to Solubility Issues
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in aqueous media. | While specific solubility data is limited, related compounds can have poor aqueous solubility. |
| Solution 1: Prepare a high-concentration stock solution in 100% DMSO. Dilute this stock in your final assay medium with vigorous mixing. | |
| Solution 2: For dose-response experiments, perform serial dilutions in DMSO before the final dilution into the aqueous medium.[2] | |
| Solution 3: If solubility issues persist, consider the use of a non-ionic surfactant like Pluronic F-68 in your media, but be sure to test for any effects of the surfactant on your cells. |
Data Presentation
Table 1: Summary of in vitro Inhibitory Concentrations (IC50) of this compound on Human Hepatic Bile Acid Transporters
| Transporter | Substrate | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | Taurocholic Acid | 4.15 | [1][3] |
| MRP4 (Multidrug Resistance-associated Protein 4) | Not specified | 4.26 | [1][3] |
| NTCP (Na+-taurocholate Cotransporting Polypeptide) | Taurocholic Acid | 16.3 | [1][3] |
| MRP3 (Multidrug Resistance-associated Protein 3) | Not specified | ~44.6 | [1][3] |
| MRP2 (Multidrug Resistance-associated Protein 2) | Not specified | ~51.0 | [1][3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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This compound
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DMSO (cell culture grade)
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Hepatocytes (e.g., HepG2, primary human hepatocytes)
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration but no this compound) and a "no treatment" control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Troubleshooting Note: Given this compound's known effects on mitochondria, a decrease in MTT signal should be confirmed with an alternative, non-mitochondrial-based viability assay.[1]
Protocol 2: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general workflow for a Seahorse XF Cell Mito Stress Test.
Materials:
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This compound
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Seahorse XF Cell Culture Microplate
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Seahorse XF Analyzer
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Seahorse XF Calibrant
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Seahorse XF Assay Medium
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Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
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Cell Seeding: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.
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Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
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Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with substrates such as pyruvate, glutamine, and glucose. Warm to 37°C and adjust the pH to 7.4.
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Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
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Compound Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired concentrations of this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
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Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the compounds.
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Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: General experimental workflow for assessing this compound hepatotoxicity.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Immediate effects of anticancer drugs on mitochondrial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. galaxy.ai [galaxy.ai]
Technical Support Center: Improving DM-4103 Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DM-4103 in experimental assays.
Troubleshooting Guide
Low aqueous solubility of this compound, a metabolite of Tolvaptan, can be a significant hurdle in obtaining reliable and reproducible assay results.[1] This guide provides a systematic approach to overcoming solubility challenges.
Initial Solubility Profile of this compound
The first step in troubleshooting is to understand the known solubility of this compound in common laboratory solvents. This information is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 35 mg/mL | A common solvent for creating high-concentration stock solutions.[2] |
| Ethanol | ≥ 7 mg/mL | An alternative organic solvent. |
| Aqueous Buffer (pH 7.2) | < 0.1 mg/mL | This compound is practically insoluble in aqueous solutions. |
Data is compiled from commercially available information and knowledge of the parent compound, Tolvaptan's, solubility.[3]
Step-by-Step Troubleshooting for this compound Precipitation in Assays
Precipitation of this compound upon dilution of a stock solution into an aqueous assay medium is a common problem. The following workflow can help diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubilizing capacity for this compound.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "solvent shifting." Here are several steps you can take:
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Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.
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Lower the final concentration of this compound: Your working concentration may be above the solubility limit of this compound in the final assay medium.
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Use a co-solvent: Prepare your stock solution in a mixture of DMSO and another organic solvent like ethanol.
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Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve small amounts of precipitate. However, be cautious about the stability of this compound at higher temperatures.
Q3: Can I adjust the pH of my assay buffer to improve the solubility of this compound?
A3: this compound is a 4-oxo monocarboxylic acid, suggesting it has an acidic functional group.[1] Therefore, increasing the pH of the buffer (making it more basic) should increase its solubility by deprotonating the carboxylic acid and forming a more soluble salt. However, you must ensure that the adjusted pH is compatible with your assay system and does not affect the biological activity you are measuring.
Q4: Are there any other reagents I can use to improve the solubility of this compound?
A4: Yes, several excipients can be used to enhance the solubility of poorly soluble compounds:
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, increasing their aqueous solubility.
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Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.
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Bovine Serum Albumin (BSA): In some cell-based assays, the presence of BSA in the medium can help to keep hydrophobic compounds in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (Molecular Weight of this compound is approximately 478.9 g/mol ), you will need 4.79 mg.
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Add the appropriate volume of DMSO to the tube containing the this compound powder.
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Assay Buffer
Materials:
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10 mM this compound stock solution in DMSO
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Aqueous assay buffer (pre-warmed to the assay temperature if necessary)
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Sterile microcentrifuge tubes or multi-well plates
Procedure:
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Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create intermediate stock concentrations if a wide range of final concentrations is needed.
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To prepare the final working solution, add a small volume of the appropriate this compound stock solution to the pre-warmed aqueous assay buffer. It is crucial to add the stock solution to the buffer and not the other way around.
-
Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or pipetting up and down.
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Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
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Use the freshly prepared working solution in your assay as soon as possible.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential signaling pathway context for this compound and a general workflow for assessing its solubility.
References
optimizing cell culture conditions for DM-4103 exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DM-4103. The following information is designed to help optimize cell culture conditions and address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
For initial reconstitution of lyophilized this compound, use sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For subsequent dilutions to working concentrations in cell culture media, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (v/v).
Q2: How can I determine the optimal seeding density for my cell line when treating with this compound?
The optimal seeding density depends on the proliferation rate of your specific cell line and the duration of the experiment. It is recommended to perform a preliminary experiment to determine the growth kinetics of your cells. A general guideline is to seed cells at a density that prevents them from reaching over 90% confluency in the vehicle-treated control wells by the end of the assay.
Q3: What are the appropriate controls for a cell viability assay with this compound?
To ensure the validity of your results, several controls are essential:
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Untreated Control: Cells cultured in medium without any treatment.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dilute this compound. This is critical to distinguish the effect of the compound from the effect of the solvent.
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Positive Control: A well-characterized cytotoxic agent known to induce cell death in your cell line of interest.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge effects in microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water. |
| Incomplete dissolution of this compound | Ensure the this compound stock solution is fully dissolved before diluting. Vortex the stock solution gently and visually inspect for any precipitates. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like concentrated cell suspensions. |
Issue 2: No Observable Effect of this compound on Cell Viability
If this compound does not appear to affect cell viability, consider the following:
| Potential Cause | Recommended Solution |
| Sub-optimal concentration range | Perform a dose-response experiment with a wider range of this compound concentrations, including higher concentrations. |
| Insufficient incubation time | The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration. |
| Cell line resistance | The selected cell line may be inherently resistant to the mechanism of action of this compound. Consider using a different, more sensitive cell line or a cell line known to be susceptible to similar compounds. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions in media for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
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Harvest and count cells, then resuspend in culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions.
-
Include vehicle control and untreated control wells.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: A hypothetical signaling pathway affected by this compound.
overcoming DM-4103 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential instability issues with DM-4103 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation over time. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors, primarily related to its solubility and stability in a given solvent system. This compound, a 4-oxo monocarboxylic acid, may have limited solubility in aqueous solutions, especially at a pH close to its isoelectric point.
Troubleshooting Steps:
-
pH Adjustment: The carboxylic acid moiety in this compound means its solubility is highly pH-dependent. At pH values below its pKa, the molecule will be in its less soluble, neutral form. Increasing the pH of the solution can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. We recommend preparing a stock solution in a slightly basic buffer (e.g., pH 7.4-8.0).
-
Co-solvent Usage: If adjusting the pH is not compatible with your experimental setup, consider using a co-solvent. Common co-solvents for increasing the solubility of small molecules include DMSO, ethanol, or PEG-400. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
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Temperature Control: Solubility can be temperature-dependent. Ensure your storage and experimental conditions are consistent. In some cases, gentle warming may help dissolve the compound, but be cautious as elevated temperatures can also accelerate degradation.
Q2: I am observing a decrease in the potency or activity of my this compound solution over time. What could be the cause?
A2: A decline in the potency of your this compound solution suggests chemical degradation. Potential degradation pathways for a molecule with amide and carboxylic acid functional groups include hydrolysis and oxidation.
Troubleshooting Steps:
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pH and Buffer Selection: The amide bonds in this compound can be susceptible to hydrolysis, particularly at extreme pH values (both acidic and basic). It is recommended to maintain your solution within a neutral pH range (pH 6.0-8.0) using a suitable buffer system.
-
Use of Antioxidants: If your experimental conditions are prone to generating reactive oxygen species, oxidative degradation could be a concern. The inclusion of antioxidants may help mitigate this.
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Storage Conditions: For long-term storage, it is advisable to store this compound solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which can contribute to degradation.
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Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Guide 1: Investigating this compound Instability
This guide outlines a systematic approach to identifying the root cause of this compound instability in your experiments.
dot
Caption: Workflow for troubleshooting this compound instability.
Guide 2: Selecting a Stabilization Strategy
This guide provides a decision-making framework for choosing an appropriate method to enhance the stability of your this compound solution.
dot
Caption: Decision tree for this compound stabilization.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent/System | Concentration Range | Storage Temperature | Notes |
| DMSO | Up to 50 mM | -20°C or -80°C | Prepare concentrated stock solutions in DMSO. Minimize freeze-thaw cycles. |
| Ethanol | Up to 20 mM | -20°C | May be suitable for some applications, but has lower solvating power than DMSO. |
| PBS (pH 7.4) with ≤1% DMSO | Up to 100 µM | 4°C (short-term) | For final working solutions. Prepare fresh daily if possible. |
Table 2: Potential Stabilizing Agents for Small Molecules
| Stabilizer Type | Examples | Mechanism of Action |
| Antioxidants | Ascorbic acid, BHT | Inhibit oxidative degradation. |
| pH Buffers | Phosphate, TRIS | Maintain a stable pH to prevent acid/base-catalyzed hydrolysis. |
| Amino Acids | Glycine, Arginine | Can prevent aggregation and improve stability through various non-covalent interactions.[1] |
| Non-ionic Surfactants | Tween® 80, Poloxamer 188 | Can improve solubility and prevent adsorption to container surfaces.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and understanding the degradation pathways of this compound.[3]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photostability: Expose a 100 µM solution (in a clear vial) to a calibrated light source (e.g., ICH option 2).
-
Thermal Stress: Incubate the solid compound and a 100 µM solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure.
-
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Hypothetical Degradation Pathway
Based on its chemical structure, a potential degradation pathway for this compound under hydrolytic conditions is the cleavage of one of its amide bonds.
dot
Caption: Potential hydrolytic degradation of this compound.
References
- 1. Scientists uncover key stabilizing role of small molecules [worldpharmanews.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Dosing for DM-4103 Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals conducting animal studies involving DM-4103, a major metabolite of tolvaptan. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary safety concern when conducting animal studies with this compound? | The primary safety concern is hepatotoxicity. This compound, a metabolite of tolvaptan, has been linked to liver injury, particularly in the context of impaired biliary efflux.[1][2][3][4] Researchers should closely monitor liver function through regular blood tests for liver enzymes (e.g., ALT, AST) and bilirubin. |
| How is this compound typically administered in animal studies? | Direct administration of this compound in animal studies is not commonly reported in the available literature. Instead, this compound exposure is achieved through the oral administration of its parent drug, tolvaptan.[5][6] Tolvaptan is metabolized in the liver, primarily by the enzyme CYP3A4, to produce this compound.[6] |
| What are the key pharmacokinetic properties of this compound to consider? | This compound is the main circulating metabolite of tolvaptan in plasma and has a very long half-life of approximately 180 hours.[5][6][7] This leads to significant accumulation of this compound with repeated dosing of tolvaptan.[5] Researchers should allow for an adequate washout period between studies and be aware that steady-state concentrations of this compound will be reached much slower than those of tolvaptan. |
| What animal models are relevant for studying this compound-related hepatotoxicity? | A rodent model of Autosomal Dominant Polycystic Kidney Disease (ADPKD), the PCK rat, has been used to investigate the effects of tolvaptan and this compound.[1] This model is relevant because it exhibits impaired function of the biliary efflux transporter Mrp2, which is implicated in the mechanism of tolvaptan-induced liver injury.[3][4] |
| Are there known drug-drug interactions to be aware of? | Since this compound is a product of CYP3A4 metabolism of tolvaptan, co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, fluconazole) or inducers (e.g., rifampicin) will significantly alter the plasma concentrations of both tolvaptan and this compound.[6] Such interactions should be carefully considered when designing studies. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high liver enzyme levels in study animals. | - Dose of tolvaptan is too high , leading to excessive this compound accumulation and hepatotoxicity. - Impaired biliary efflux in the animal model , similar to that seen in ADPKD patients, making them more susceptible to this compound-induced liver injury.[1][4] - Co-administration of a CYP3A4 inhibitor , increasing exposure to tolvaptan and its metabolites. | - Review and potentially lower the tolvaptan dose. - Increase the frequency of liver function monitoring. - If using a disease model, consider that inherent physiological changes may increase sensitivity. - Review all co-administered compounds for potential CYP3A4 inhibition. |
| High variability in plasma concentrations of this compound between animals. | - Inconsistent oral dosing of tolvaptan. - Genetic variability in CYP3A4 activity within the animal strain. - Differences in food intake , which can affect the absorption of tolvaptan. | - Ensure consistent and accurate oral gavage technique. - Consider using a more genetically homogenous animal strain. - Standardize feeding schedules relative to dosing times. |
| Difficulty in establishing a clear dose-response relationship for this compound-induced effects. | - The long half-life and accumulation of this compound can obscure the relationship between the administered dose of tolvaptan and the observed effect. - The observed toxicity may be due to a combination of effects from tolvaptan and this compound. [2] | - Design studies with a sufficient duration to allow this compound to reach steady-state. - Include multiple time points for sample collection to characterize the full pharmacokinetic profile of this compound. - Consider using in vitro models to dissect the individual contributions of tolvaptan and this compound to the observed toxicity. [2] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Rodents Following Oral Tolvaptan Administration
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Dosing: Administer tolvaptan orally via gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle can be a suspension in 0.5% methylcellulose.
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Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.
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Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
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Bioanalysis: Determine the plasma concentrations of tolvaptan and this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[5]
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Data Analysis: Calculate pharmacokinetic parameters for this compound, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.
Visualizations
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Workflow for an animal study investigating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of DM-4103 transporter assays
Welcome to the technical support center for the DM-4103 transporter assay. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative controls for the this compound assay?
A1: For a standard this compound uptake assay, it is crucial to include both positive and negative controls to ensure the assay is performing as expected.
-
Positive Control Substrate: A known substrate of this compound should be used to confirm transporter activity.
-
Negative Control (Inhibitor): A known potent inhibitor of this compound should be used to determine the substrate-specific signal.
-
Low-Temperature Control: Running the assay at 4°C serves as a negative control, as active transport is an energy-dependent process that is significantly reduced at lower temperatures. The uptake measured at 4°C can be subtracted from the uptake at 37°C to determine the specific active transport.[1]
Q2: How can I confirm the expression of the this compound transporter in my cell line?
A2: Verifying transporter expression is a critical first step. This can be accomplished through several methods:
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Quantitative PCR (qPCR): To measure the mRNA expression level of the this compound gene.
-
Western Blot: To confirm the presence of the this compound protein.
-
Immunofluorescence: To visualize the localization of the this compound protein on the cell membrane.
Q3: What is the "edge effect" and how can I mitigate it?
A3: The "edge effect" refers to the variability observed in the outer wells of a microplate compared to the inner wells, often due to increased evaporation and temperature gradients.[2] To minimize this effect:
-
Avoid using the outermost wells of the plate for experimental samples.
-
Fill the outer wells with a sterile buffer or medium to create a humidity barrier.
-
Ensure proper plate sealing and incubation in a humidified incubator.
Q4: Does the passage number of my cells affect the assay results?
A4: Yes, the passage number can significantly influence experimental outcomes.[3][4] High-passage number cells can exhibit altered morphology, growth rates, and protein expression, including transporters. It is recommended to use cells within a consistent and validated low passage range to ensure reproducibility.
Troubleshooting Guide
This guide addresses common problems encountered during this compound transporter assays, providing possible causes and actionable solutions.
Problem 1: High Variability Between Replicate Wells
High coefficient of variation (CV%) among replicates can obscure true results and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding [2] | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify equal dispensing volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[2] |
| Pipetting Errors [2] | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and pre-wet tips. Ensure consistent speed and tip depth during aspiration and dispensing. |
| Edge Effects [2] | Avoid using the outer wells for critical samples. Fill perimeter wells with sterile buffer or media to maintain humidity. |
| Cell Health Issues | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[2] |
Problem 2: Low Signal-to-Noise Ratio (S/N)
A low S/N ratio occurs when the specific signal from this compound transport is weak and difficult to distinguish from the background noise.[5]
| Possible Cause | Recommended Solution |
| Low Transporter Expression/Activity | Confirm this compound expression using qPCR or Western Blot. Optimize cell seeding density; too few cells will produce a weak signal.[5] |
| Suboptimal Substrate Concentration | Titrate the substrate concentration. The concentration should ideally be at or below the Km value for the transporter to ensure the assay is sensitive to inhibition. |
| Incorrect Incubation Times [2] | Optimize the incubation time for the substrate. The uptake should be in the linear range. Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to determine the optimal time point. |
| High Background Signal | Run a parallel assay at 4°C to quantify and subtract the non-specific binding and passive diffusion component from the 37°C data.[1] Ensure washing steps are efficient at removing extracellular substrate. |
| Degraded Reagents [2] | Check the expiration dates and storage conditions of all reagents, including the substrate and inhibitors. |
A decision tree for troubleshooting a low signal-to-noise ratio is provided below.
Problem 3: Inconsistent Results with Known Inhibitors
When known inhibitors of this compound fail to produce the expected reduction in transport, it can indicate several issues.
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too Low | Verify the correct dilution of the inhibitor stock. Perform a dose-response curve to determine the IC50 value and ensure the concentration used is appropriate. |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly (temperature, light protection) and is within its expiration date. Prepare fresh dilutions for each experiment. |
| Insufficient Pre-incubation Time | Some inhibitors require a pre-incubation period with the cells to be effective. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) before adding the substrate. |
| Cell Monolayer Not Confluent | If the cell monolayer is not fully confluent, compounds can pass between cells (paracellular transport), bypassing the transporter. This can mask the effect of an inhibitor. Visually inspect cells before the assay and perform a monolayer integrity test. |
Experimental Protocols
Protocol 1: Standard this compound Uptake Assay
This protocol describes a general method for measuring the uptake of a substrate into cells overexpressing the this compound transporter.
-
Cell Seeding: Seed cells expressing this compound into a 96-well plate at a pre-optimized density (e.g., 40,000-60,000 cells/well) and culture until a confluent monolayer is formed (typically 20-24 hours).[6]
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[7]
-
Pre-incubation: Add 100 µL of transport buffer, with or without the test inhibitor, to each well. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[7] For the negative control, incubate a parallel set of wells at 4°C.[1]
-
Initiate Uptake: Start the transport reaction by adding 50 µL of pre-warmed transport buffer containing the labeled substrate (e.g., radiolabeled or fluorescent) to each well.[7]
-
Incubation: Incubate the plate for a specific time within the linear uptake range (e.g., 5 minutes) at 37°C (and 4°C for the control).
-
Terminate Uptake: Stop the reaction by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold transport buffer to remove extracellular substrate.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or 0.2 M NaOH) and incubating as required.[7][8]
-
Quantification: Determine the amount of substrate inside the cells using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence plate reader for fluorescent substrates).[7][8]
-
Data Analysis: Normalize the signal to the protein concentration in each well. Calculate the specific this compound-mediated transport by subtracting the uptake at 4°C from the uptake at 37°C.
Protocol 2: Cell Monolayer Integrity Assay (Lucifer Yellow)
This assay verifies the integrity of the cell monolayer and ensures that observed transport is transcellular (through the cells) rather than paracellular (between the cells). It is particularly important for barrier-forming cells (e.g., Caco-2).
-
Cell Culture: Grow cells on microporous membrane inserts in a multi-well plate until a confluent monolayer is formed.[9]
-
Preparation: Gently remove the medium from both the apical (inside the insert) and basolateral (outside the insert) compartments. Wash gently with transport buffer.[10]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C on an orbital shaker (70-90 rpm) for 1-2 hours.[10]
-
Sample Collection: After incubation, carefully remove the insert plate.
-
Detection: Measure the fluorescence of the solution in the basolateral plate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[10]
-
Analysis: Calculate the permeability coefficient (Pc) or percent flux. A low level of Lucifer Yellow leakage indicates a tight, integral monolayer.[10] A common threshold for a tight monolayer is a permeability of <1% per hour.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Determination of Cellular Uptake and Endocytic Pathways [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
DM-4103 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with DM-4103. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the major and pharmacologically inactive metabolite of tolvaptan, a vasopressin V2 receptor antagonist.[1] Its primary mechanism of toxicity is linked to drug-induced liver injury (DILI) through a dual action: inhibition of hepatic bile acid transporters and impairment of mitochondrial respiration.[2][3]
Q2: Which bile acid transporters are inhibited by this compound?
A2: this compound has been shown to inhibit several key bile acid transporters, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and MRP4. This inhibition leads to the intracellular accumulation of cytotoxic bile acids.
Q3: What are the known IC50 values for this compound's inhibition of bile acid transporters?
A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific transporter. The table below summarizes the reported IC50 values.
Q4: What is the effect of this compound on mitochondrial function?
A4: this compound impairs mitochondrial function by inhibiting the electron transport chain, which leads to decreased ATP production and can contribute to cellular injury.[4]
Q5: What are appropriate positive and negative controls for in vitro experiments with this compound?
A5: For bile acid transporter inhibition assays, known inhibitors like cyclosporine or troglitazone can be used as positive controls.[5] For mitochondrial toxicity assays, rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) are suitable positive controls.[6] The vehicle (e.g., DMSO) at the final concentration used in the experiment serves as the negative control.[7]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Toxicity using the Glucose-Galactose Assay in HepG2 Cells
This assay assesses the potential of this compound to induce mitochondrial dysfunction by comparing cell viability in media containing either glucose or galactose as the primary energy source. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[6][8]
Materials:
-
HepG2 cells
-
DMEM with 25 mM glucose
-
DMEM with 10 mM galactose
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive controls (e.g., Rotenone, Antimycin A)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM with 25 mM glucose and allow them to adhere overnight.[6]
-
Media Exchange: The next day, aspirate the glucose-containing medium and replace it with either fresh glucose medium or galactose medium.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include vehicle-only and positive controls.
-
Incubation: Incubate the plates for 48 hours.[6]
-
Cell Viability Assessment: After incubation, measure cell viability using a validated method like the CellTiter-Glo® assay, which measures ATP content.[6]
-
Data Analysis: Calculate the IC50 values for this compound in both glucose and galactose media. A significant decrease in viability in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.
Protocol 2: Bile Acid Accumulation Assay using LC-MS/MS
This protocol quantifies the intracellular accumulation of bile acids following treatment with this compound.
Materials:
-
Sandwich-cultured human hepatocytes (SCHH) or HepG2 cells
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., cyclosporine)
-
Bile acid standards
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture SCHH or HepG2 cells to confluence. Treat the cells with various concentrations of this compound, along with vehicle and positive controls, for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them to extract intracellular contents.
-
Sample Preparation: Precipitate proteins from the cell lysates (e.g., with methanol) and prepare the samples for LC-MS/MS analysis.[9]
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the concentrations of various bile acids in the cell lysates.[10][11]
-
Data Analysis: Compare the intracellular bile acid concentrations in this compound-treated cells to the vehicle-treated controls to determine the extent of bile acid accumulation.
Troubleshooting Guides
Mitochondrial Toxicity Assay
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No significant difference in viability between glucose and galactose media for positive controls | Cells are not sufficiently stressed in galactose medium. | Ensure the glucose-free galactose medium is properly prepared. Increase the incubation time in galactose medium before adding the compound. |
| Low signal with viability assay | Low cell number or assay reagent issue. | Optimize cell seeding density. Check the expiration date and proper storage of the viability reagent. |
Bile Acid Accumulation Assay
| Issue | Possible Cause | Solution |
| High background in LC-MS/MS | Matrix effects from cell lysate components. | Optimize the sample preparation method to remove interfering substances. Use a more specific LC-MS/MS transition. |
| Low recovery of bile acids | Inefficient extraction from cell lysates. | Test different protein precipitation and extraction solvents. Ensure complete cell lysis. |
| Inconsistent results | Variability in cell health or treatment application. | Monitor cell viability throughout the experiment. Ensure accurate and consistent application of this compound and controls. |
Quantitative Data
Table 1: IC50 Values of this compound for Inhibition of Bile Acid Transporters
| Transporter | Substrate | IC50 (µM) |
| BSEP | Taurocholic acid | 4.15 |
| MRP2 | N/A | ~51.0 |
| MRP3 | N/A | ~44.6 |
| MRP4 | DHEAS | 4.26 |
Data compiled from published literature.
Visualizations
Caption: Signaling pathway of this compound induced hepatotoxicity.
Caption: Workflow for assessing mitochondrial toxicity of this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Role of DM-4103 in Tolvaptan-Induced Liver Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tolvaptan, a selective vasopressin V2 receptor antagonist, has proven effective in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). However, its use is associated with a risk of drug-induced liver injury (DILI), a concern that has prompted extensive research into the underlying mechanisms. Emerging evidence points to DM-4103, a major metabolite of tolvaptan, as a key contributor to this hepatotoxicity. This guide provides a comparative analysis of the data validating this compound's role in tolvaptan-induced liver injury and explores potential alternatives.
The Central Role of this compound in Tolvaptan Hepatotoxicity
Quantitative systems toxicology (QST) modeling and in vitro studies have indicated that this compound may be more critical to hepatotoxicity than its parent compound, tolvaptan.[1] The proposed mechanism is multifactorial, involving the inhibition of bile acid transporters and mitochondrial dysfunction, which can lead to the accumulation of toxic bile acids and cellular energy depletion.[2][3][4]
A significant finding is that reduced biliary efflux of this compound, rather than tolvaptan itself, leads to a substantial increase in the risk of liver injury.[1] This is particularly relevant for ADPKD patients, who may have impaired function of biliary efflux transporters like the multidrug resistance-associated protein 2 (MRP2).[1]
Comparative Data on Hepatotoxic Potential
The following tables summarize key quantitative data from in vitro studies, highlighting the comparative inhibitory effects of tolvaptan and its metabolite this compound on critical hepatic proteins.
Table 1: Inhibition of Bile Acid Transporters
| Compound | Transporter | IC50 (µM) | Potency Comparison | Reference |
| This compound | Bile Salt Export Pump (BSEP) | - | ~7.5-fold more potent than tolvaptan | [5][6] |
| Tolvaptan | Bile Salt Export Pump (BSEP) | - | - | [5][6] |
| This compound | Multidrug Resistance-Associated Protein 2 (MRP2) | 51.0 | Likely substrate and inhibitor | [1] |
| Tolvaptan | P-glycoprotein (P-gp) | 15.9 | Substrate and competitive inhibitor | [1] |
Note: Specific IC50 values for BSEP were not detailed in the provided search results, but the relative potency was described.
Table 2: Effects on Mitochondrial Respiration in HepG2 Cells
| Compound | Concentration (µM) | Effect on Basal Mitochondrial Respiration | Reference |
| Tolvaptan | 20, 50 | Inhibition | [2] |
| This compound | 50, 100, 200 | Inhibition | [2] |
| DM-4107 | 1, 20, 50, 100, 200 | No significant effect | [2] |
Signaling Pathway of Tolvaptan-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway leading to liver injury, emphasizing the critical role of this compound.
References
- 1. Quantitative Systems Toxicology Modeling Predicts that Reduced Biliary Efflux Contributes to Tolvaptan Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Hepatotoxic Potential of Two Treatments for Autosomal-Dominant Polycystic Kidney DiseaseUsing Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
A Comparative Analysis of Tolvaptan and its Metabolites: Focus on DM-4103
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and pharmacokinetic properties of Tolvaptan, a selective vasopressin V2-receptor antagonist, and its primary metabolites, with a particular focus on the major circulating metabolite, DM-4103. The information presented is compiled from publicly available data, including regulatory documents and scientific literature, to support research and drug development efforts.
Executive Summary
Tolvaptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into numerous metabolites. Among these, this compound is the most abundant metabolite found in human plasma, exhibiting a significantly longer half-life and accumulating to a greater extent than the parent drug upon multiple dosing.[1][2] Another notable metabolite is DM-4107.
This guide will delve into the known pharmacokinetic parameters of Tolvaptan and its key metabolites, their effects on other biological targets such as hepatic transporters, and provide an overview of the experimental methodologies used to characterize these compounds.
Pharmacological Activity at the Vasopressin V2-Receptor
The primary mechanism of action of Tolvaptan is the competitive antagonism of the vasopressin V2-receptor, which leads to aquaresis—the excretion of electrolyte-free water.[4] This action is central to its therapeutic effects in treating hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).
As previously stated, comprehensive data indicates that the metabolites of Tolvaptan do not significantly contribute to this pharmacological effect.
Table 1: Qualitative Comparison of V2-Receptor Antagonist Activity
| Compound | V2-Receptor Antagonist Activity |
| Tolvaptan | Potent and Selective Antagonist |
| This compound | No or Weak Activity[3] |
| DM-4107 | No or Weak Activity[3] |
| Other Metabolites | No or Weak Activity[5] |
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of Tolvaptan and its major metabolites, this compound and DM-4107, differ significantly, particularly in terms of their plasma concentrations and elimination half-lives.
Table 2: Pharmacokinetic Parameters of Tolvaptan and its Major Metabolites in Humans
| Parameter | Tolvaptan | This compound | DM-4107 |
| Relative Plasma Exposure | Minor component (3% of total plasma radioactivity after radiolabeled dose)[1] | Major circulating moiety (52.5% of total plasma radioactivity after radiolabeled dose)[1][6] | Present at lower concentrations than Tolvaptan[6] |
| Half-life (t½) | Approximately 12 hours[3] | Approximately 180 hours[2][6] | Not explicitly stated, but does not accumulate like this compound[2] |
| Accumulation | Minimal accumulation with once-daily dosing | Significant accumulation (18.2-fold) after multiple doses[2] | No significant accumulation[2] |
| Primary Metabolism | CYP3A4[3] | - | - |
| Protein Binding | ~99%[3] | >99.8%[6] | ~98.5%[6] |
Activity at Other Biological Targets
While lacking significant V2-receptor activity, this compound has been shown to interact with other important biological targets, particularly hepatic transporters. This is an important consideration in understanding the overall safety profile of Tolvaptan.
Table 3: Inhibitory Activity (IC50) of this compound on Human Hepatic Transporters
| Transporter | IC50 (µM) |
| NTCP | 16.3[7] |
| BSEP | 4.15[7] |
| MRP2 | 51.0[7] |
| MRP3 | 44.6[7] |
| MRP4 | 4.26[7] |
These findings suggest that at therapeutic concentrations, this compound may have the potential to inhibit certain hepatic transporters, a factor that is relevant in the context of drug-drug interactions and potential hepatotoxicity.[7]
Experimental Methodologies
The characterization of Tolvaptan and its metabolites involves a range of in vitro and in vivo studies. Below are detailed descriptions of the general experimental protocols for key assays.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of a parent drug and characterize the resulting metabolites.
Protocol:
-
Incubation: The test compound (e.g., Tolvaptan) is incubated with human liver microsomes (HLMs). HLMs contain a mixture of drug-metabolizing enzymes, including cytochrome P450s. The incubation mixture typically includes a buffered solution at physiological pH and temperature (37°C), and the reaction is initiated by adding the necessary cofactors, such as NADPH for CYP-mediated reactions.
-
Sample Preparation: Following incubation, the reaction is quenched, often by adding a cold organic solvent like acetonitrile, to stop enzymatic activity and precipitate proteins. The samples are then centrifuged to separate the supernatant containing the parent drug and its metabolites.
-
Analysis: The supernatant is analyzed using liquid chromatography-mass spectrometry (LC-MS). This technique separates the different compounds based on their physicochemical properties and then detects and identifies them based on their mass-to-charge ratio, allowing for the identification of various metabolites.[8]
Vasopressin V2-Receptor Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional antagonist activity of a compound at the V2-receptor.
Protocol:
-
Cell Culture: A cell line stably expressing the human vasopressin V2-receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with the test compound (e.g., this compound) at various concentrations.
-
Following a pre-incubation period with the test compound, the cells are stimulated with a known agonist of the V2-receptor, such as arginine vasopressin (AVP) or deamino-D-arginine vasopressin (dDAVP), at a concentration that elicits a submaximal response.
-
The V2-receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The reaction is stopped after a specific incubation time.
-
-
cAMP Measurement: The intracellular cAMP levels are quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is measured. The data is plotted as a concentration-response curve, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the antagonist.
Visualizations
Tolvaptan Metabolism Pathway
Caption: Simplified metabolic pathway of Tolvaptan via CYP3A4.
V2-Receptor Signaling and Antagonism
Caption: V2-receptor signaling pathway and points of intervention.
Experimental Workflow for In Vitro Metabolism
Caption: General workflow for in vitro metabolism studies.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
A Comparative Guide to the In Vitro and In Vivo Effects of DM-4103
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of DM-4103, a major metabolite of the vasopressin V2 receptor antagonist, tolvaptan. The following sections detail its impact on key physiological pathways, supported by experimental data, to offer objective insights for research and drug development.
In Vitro Effects of this compound: Inhibition of Hepatic Transporters and Mitochondrial Dysfunction
This compound has been shown to interact with crucial hepatic transporters and affect mitochondrial function in vitro. These interactions are central to understanding its potential role in drug-induced liver injury (DILI).
Inhibition of Bile Acid Transporters
This compound inhibits several key hepatic transporters responsible for bile acid homeostasis. The half-maximal inhibitory concentrations (IC50) for this compound, along with its parent compound tolvaptan and another metabolite, DM-4107, are summarized below. This data highlights the comparatively potent inhibitory activity of this compound on these transporters.
| Transporter | Compound | IC50 (µM) |
| NTCP | This compound | 16.3[1][2] |
| Tolvaptan | ~41.5[1][2] | |
| DM-4107 | 95.6[1][2] | |
| BSEP | This compound | 4.15[1][2][3] |
| Tolvaptan | 31.6[1][2][3] | |
| DM-4107 | 119[1][2] | |
| MRP2 | This compound | ~51.0[1][2] |
| Tolvaptan | >50[1][2] | |
| DM-4107 | >200[1][2] | |
| MRP3 | This compound | ~44.6[1][2] |
| Tolvaptan | >50[1][2] | |
| DM-4107 | 61.2[1][2] | |
| MRP4 | This compound | 4.26[1][2] |
| Tolvaptan | >50[1][2] | |
| DM-4107 | 37.9[1][2] |
Mitochondrial Respiration
In addition to transporter inhibition, both tolvaptan and this compound have been demonstrated to induce mitochondrial dysfunction in vitro. In contrast, the metabolite DM-4107 did not show a similar effect.[4]
In Vivo Effects of this compound: Implications for Hepatotoxicity
The in vitro effects of this compound have significant implications for its in vivo activity, particularly in the context of hepatotoxicity observed with tolvaptan treatment.
Plasma Concentrations in Humans
Clinical studies have measured the plasma concentrations of tolvaptan and its metabolites. In heart failure patients receiving low-dose tolvaptan, the median plasma concentrations were as follows:
| Compound | Median Plasma Concentration (ng/mL) |
| Tolvaptan | 16.2[5][6] |
| This compound | 287 [5][6] |
| DM-4107 | 38.0[5][6] |
These values indicate that this compound is a major circulating metabolite.
Mechanism of Hepatotoxicity
The proposed mechanism for tolvaptan-induced liver injury involves the accumulation of this compound in hepatocytes. This accumulation is exacerbated by impaired function of the MRP2 transporter, which is responsible for its biliary efflux. The resulting high intracellular concentrations of this compound lead to the inhibition of bile salt export pump (BSEP), causing an accumulation of cytotoxic bile acids. This, combined with direct mitochondrial dysfunction, contributes to cellular injury and hepatotoxicity.
Experimental Protocols
In Vitro Bile Salt Export Pump (BSEP) Inhibition Assay using Membrane Vesicles
This assay is used to determine the inhibitory potential of a test compound on BSEP-mediated transport.
Materials:
-
BSEP-expressing inside-out membrane vesicles (e.g., from Sf9 cells)
-
Control membrane vesicles (without BSEP)
-
[³H]-Taurocholate (probe substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
ATP and AMP solutions
-
Scintillation fluid and counter
Procedure:
-
Preparation: Thaw membrane vesicles and reagents on ice. Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, combine the membrane vesicles, probe substrate, and either the test compound or vehicle.
-
Initiation of Transport: Add ATP solution to initiate ATP-dependent transport. Add AMP solution to parallel wells to measure ATP-independent association.
-
Incubation: Incubate the plate at 37°C for a predetermined linear time period.
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the assay medium.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells. Determine the percent inhibition by the test compound relative to the vehicle control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocellular Disposition and Transporter Interactions with Tolvaptan and Metabolites in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
DM-4103: A Comparative Analysis of its Toxicity as a BSEP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is a critical transporter located on the canalicular membrane of hepatocytes. Its primary function is the ATP-dependent transport of bile salts from the liver into the bile. Inhibition of BSEP can lead to the intrahepatic accumulation of cytotoxic bile salts, a key initiating event in drug-induced liver injury (DILI), specifically cholestatic or mixed cholestatic/hepatocellular injury. DM-4103, a major metabolite of the vasopressin V2 receptor antagonist tolvaptan, has been identified as an inhibitor of BSEP. Understanding the toxicity profile of this compound in comparison to other known BSEP inhibitors is crucial for assessing the risk of DILI associated with tolvaptan and for the broader field of drug safety. This guide provides a comparative overview of the BSEP inhibition and in vitro toxicity of this compound against other notable BSEP inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of BSEP Inhibition and Cytotoxicity
The following table summarizes the in vitro data for this compound and other selected BSEP inhibitors. The data is presented to facilitate a direct comparison of their potency in BSEP inhibition and their resulting cytotoxicity.
| Compound | BSEP Inhibition IC50 (µM) | Cell Line | Cytotoxicity (CC50/IC50 in µM) | Exposure Time (h) | Reference(s) |
| This compound | 4.15 | - | Not explicitly found | - | [1] |
| Tolvaptan | 31.6 | HepG2 | >100 | 24 | [1][2] |
| HepG2 | 52.2 | 48 | [2] | ||
| DM-4107 | 119 | - | - | - | [1] |
| Bosentan | ~12 (rat Bsep) | - | Dose-dependent hepatotoxicity | - | [3] |
| Troglitazone | Potent inhibitor | HepG2 | Time and concentration-dependent | - | [4][5] |
Note: The cytotoxicity data for this compound was not explicitly found in the literature reviewed. However, studies suggest that its hepatotoxic effects are significant, particularly under conditions of impaired biliary efflux. Bosentan's toxicity is well-documented through clinical observations of elevated liver enzymes rather than a specific in vitro CC50 value in the provided context. Troglitazone was withdrawn from the market due to severe hepatotoxicity.
Experimental Protocols
In Vitro BSEP Inhibition Assay using Sandwich-Cultured Human Hepatocytes (SCHH)
This method is widely used to assess the potential of a compound to inhibit the biliary excretion of bile salts in a system that closely mimics the in vivo environment.
1. Cell Culture:
-
Cryopreserved human hepatocytes are thawed and seeded on collagen-coated plates.
-
The cells are cultured in a sandwich configuration, where a second layer of collagen is overlaid, allowing for the formation of functional bile canaliculi between the hepatocytes.
2. Compound Incubation:
-
After a period of stabilization and polarization (typically 24-72 hours), the SCHH are pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes).
3. Substrate Addition:
-
A fluorescent or radiolabeled BSEP substrate, such as taurocholate (TCA), is added to the culture medium in the presence of the test compound.
4. Incubation and Lysis:
-
The cells are incubated with the substrate for a defined period (e.g., 10-30 minutes) to allow for uptake and biliary excretion.
-
Following incubation, the cells are washed with ice-cold buffer to remove extracellular substrate.
-
The cells are then lysed to measure the intracellular concentration of the substrate.
5. Quantification and Data Analysis:
-
The amount of substrate accumulated in the cells and excreted into the bile canaliculi is quantified using appropriate detection methods (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence microscopy/plate reader for fluorescent substrates).
-
The Biliary Excretion Index (BEI) is calculated to determine the extent of biliary excretion.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of BSEP-mediated transport, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
1. Cell Seeding:
-
Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for different time points (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
After the incubation period, the culture medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
4. Solubilization and Measurement:
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
5. Data Analysis:
-
The cell viability is expressed as a percentage of the untreated control cells.
-
The CC50 (or IC50 for inhibition of cell growth) value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
BSEP Inhibitor-Induced Cholestasis Signaling Pathway
Inhibition of BSEP by drugs like this compound leads to the intracellular accumulation of bile acids. This triggers a cascade of events, primarily regulated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of bile acid levels. The following diagram illustrates the signaling pathway involved in BSEP inhibitor-induced cholestasis.
Caption: Signaling pathway of BSEP inhibitor-induced cholestasis.
Experimental Workflow for BSEP Inhibition Assay
The following diagram outlines the typical workflow for an in vitro BSEP inhibition assay using sandwich-cultured hepatocytes.
Caption: Experimental workflow for a BSEP inhibition assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of the Bile Salt Export Pump, with a lower IC50 value than its parent compound, tolvaptan. This potent BSEP inhibition is a significant contributor to the potential for drug-induced liver injury. While direct comparative cytotoxicity data for this compound is limited, the established link between BSEP inhibition and hepatotoxicity, as exemplified by compounds like bosentan and troglitazone, underscores the importance of monitoring for potential liver injury. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the toxicological profile of this compound and other potential BSEP inhibitors in the drug development pipeline. Further studies are warranted to establish a more comprehensive quantitative toxicity profile for this compound to better inform risk assessment.
References
- 1. Mechanisms of tolvaptan-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Effects of troglitazone on HepG2 viability and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Species-Specific Metabolism of DM-4103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of DM-4103, a major metabolite of the vasopressin V2-receptor antagonist tolvaptan, across various species. Understanding the cross-species differences in drug metabolism is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of this compound's disposition.
Executive Summary
This compound is a significant, long-acting metabolite of tolvaptan. While the overall biotransformation of tolvaptan is qualitatively similar across mice, rats, rabbits, dogs, and humans, notable quantitative differences in the formation and disposition of this compound have been observed. In humans, this compound is the predominant circulating metabolite, accounting for over half of the total drug exposure and exhibiting a remarkably long half-life. In contrast, studies in rats have revealed sex-dependent differences in its formation and altered biliary excretion in a model of polycystic kidney disease. The primary enzyme responsible for the metabolism of the parent compound, tolvaptan, is Cytochrome P450 3A4 (CYP3A4).
Comparative Metabolism of this compound
The following tables summarize the available data on the metabolism and pharmacokinetic parameters of this compound in different species.
Table 1: Qualitative Metabolic Profile of Tolvaptan and Formation of this compound
| Species | Primary Metabolic Pathways of Tolvaptan | Formation of this compound | Primary Metabolizing Enzyme |
| Human | Hydroxylation, Dehydrogenation, Deamidation, Benzazepine Ring Cleavage | Yes, major circulating metabolite | CYP3A4 |
| Rat | Qualitatively similar to humans | Yes, with sex-dependent differences (higher in males) | Not explicitly stated for this compound |
| Mouse | Qualitatively similar to humans | Yes | Not explicitly stated for this compound |
| Rabbit | Qualitatively similar to humans | Yes | Not explicitly stated for this compound |
| Dog | Qualitatively similar to humans | Yes | Not explicitly stated for this compound |
Table 2: Quantitative Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Notes |
| Human | % of Total Plasma Radioactivity | 52.5% | Following administration of radiolabeled tolvaptan[1]. |
| Plasma Half-life (t½) | ~180 - 183 hours | [2][3] | |
| Plasma Concentration | >10 µM | Accumulating metabolite[1]. | |
| Rat | Biliary Excretion | Significantly decreased in a polycystic kidney (PCK) rat model compared to wild-type. | [4] |
| Formation | Higher in males | [5] |
Metabolic Pathway of this compound Formation
The biotransformation of tolvaptan to its major metabolites, including this compound, involves a series of enzymatic reactions primarily mediated by CYP3A4. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic pathway of tolvaptan to this compound and DM-4107.
Experimental Protocols
This section details the methodologies employed in key studies to investigate the metabolism of this compound.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To identify the metabolites of tolvaptan and the primary enzymes involved in its metabolism.
-
Methodology:
-
Tolvaptan was incubated with human liver microsomes.
-
The reaction mixture was supplemented with necessary cofactors such as NADPH.
-
Following incubation, the samples were analyzed to identify the formed metabolites.
-
Experiments were also conducted with recombinant human cytochrome P450 isoforms to identify the specific enzymes responsible for the metabolic conversions.
-
-
Results: Incubation of tolvaptan with human liver microsomes resulted in the formation of several metabolites, including this compound and DM-4107. CYP3A4 was identified as the predominant metabolizing enzyme[6].
In Vivo Pharmacokinetic Studies in Humans
-
Objective: To determine the pharmacokinetic profile of tolvaptan and its metabolites in humans.
-
Methodology:
-
Radiolabeled tolvaptan was administered to human subjects.
-
Plasma, urine, and feces were collected at various time points.
-
The concentrations of tolvaptan and its metabolites were quantified using validated analytical methods.
-
-
Results: Following oral administration, tolvaptan was a minor component in plasma (3% of total radioactivity), while the oxobutyric acid metabolite, this compound, was the major component, accounting for 52.5% of the total plasma radioactivity[1].
Isolated Perfused Liver (IPL) Study in Rats
-
Objective: To investigate the hepatobiliary disposition of tolvaptan and its metabolites in a rodent model of polycystic kidney disease (PCK) compared to wild-type (WT) rats.
-
Methodology:
-
Livers from PCK and WT Sprague-Dawley rats were isolated and perfused with a solution containing tolvaptan.
-
A washout phase with a tolvaptan-free solution followed the initial perfusion.
-
Samples of the liver tissue, outflow perfusate, and bile were collected.
-
The concentrations of tolvaptan, this compound, and DM-4107 were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Results: The study revealed a significant decrease in the biliary clearance of tolvaptan and a lower recovery of this compound in the bile of PCK rats compared to WT rats, suggesting altered hepatobiliary disposition in the disease model[4].
References
- 1. Frontiers | Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis [frontiersin.org]
- 2. Quantitative Systems Toxicology Modeling Predicts that Reduced Biliary Efflux Contributes to Tolvaptan Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Validating Biomarkers for Acetaminophen-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for the validation of drug-induced liver injury (DILI), using acetaminophen (APAP) as a model hepatotoxicant. Due to the absence of public information on "DM-4103," this document focuses on the well-characterized mechanisms of APAP-induced liver injury to illustrate the biomarker validation process.
The primary mechanism of APAP-induced hepatotoxicity involves its metabolic activation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, following an overdose, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[1][2] Accurate and timely monitoring of this cascade of events is critical for both clinical management and preclinical drug safety assessment.
Data Presentation: Comparative Analysis of Liver Injury Biomarkers
The following table summarizes and compares the performance of key biomarkers for detecting APAP-induced liver injury.
| Biomarker Category | Biomarker | Type | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Traditional Biomarkers | Alanine Aminotransferase (ALT) | Enzyme | Moderate | Moderate | Widely used, cost-effective, standardized assays. | Lacks liver specificity (present in other tissues), delayed release after injury.[3] |
| Aspartate Aminotransferase (AST) | Enzyme | Moderate | Low | Routinely measured with ALT. | Lower specificity than ALT, present in heart, muscle, kidney, and brain.[3] | |
| Mechanism-Specific Biomarkers | NAPQI-Protein Adducts | Adduct | High | High | Highly specific to APAP-induced injury, detectable before significant ALT elevation.[4] | Requires specialized and less common analytical methods (e.g., HPLC). |
| Glutamate Dehydrogenase (GLDH) | Enzyme | High | High | Liver-specific mitochondrial enzyme, not confounded by muscle injury.[1] | Less established in routine clinical practice compared to ALT/AST.[1] | |
| High Mobility Group Box-1 (HMGB1) | Protein | High | Moderate | Early indicator of necrosis. | Released from any necrotic cell, not liver-specific.[4] | |
| Keratin-18 (K18) | Protein | High | Moderate | Differentiates between apoptosis and necrosis (full-length vs. cleaved forms).[5] | Not entirely liver-specific. | |
| Novel Biomarkers | microRNA-122 (miR-122) | RNA | High | High | Highly liver-specific and released earlier than ALT.[1][6] | Requires specialized qPCR techniques, potential variability in patient populations.[5] |
| Carbamoyl Phosphate Synthetase-1 (CPS1) | Enzyme | High | High | Higher in APAP-induced liver injury compared to other causes, prognostic value.[3] | Newer biomarker, less extensively validated than others. |
Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are provided below.
Quantification of Serum ALT and AST Activity
Principle: The activity of ALT and AST is determined using coupled enzymatic reactions that lead to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is directly proportional to the aminotransferase activity.
Protocol:
-
Sample Preparation: Collect whole blood and separate serum by centrifugation at 1,000 x g for 10 minutes. Avoid hemolysis. Samples can be stored at 4°C for up to one week or at -80°C for longer periods.
-
Reagent Preparation: Prepare the reaction mixture according to the manufacturer's instructions, typically containing L-alanine (for ALT) or L-aspartate (for AST), α-ketoglutarate, and NADH.
-
Assay Procedure:
-
Add 10-20 µL of serum sample to a 96-well plate.
-
Add 200 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm using a microplate reader.
-
Take a second reading after exactly 5 minutes.
-
-
Calculation: The change in absorbance over time is used to calculate the enzyme activity in units per liter (U/L).
Quantification of Circulating microRNA-122 (miR-122)
Principle: This protocol outlines the quantification of miR-122 from serum using a two-step reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Protocol:
-
RNA Extraction:
-
Isolate total RNA, including small RNAs, from 100-200 µL of serum using a commercial kit (e.g., miRNAeasy kit) according to the manufacturer's protocol.
-
Quantify the extracted RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit. This typically involves a specific stem-loop RT primer for miR-122.
-
The reaction mixture (total volume of 15 µL) containing total RNA, RT mixture, and primers is incubated at 16°C for 30 minutes, 42°C for 60 minutes, and 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system. The reaction mixture includes the cDNA product, a forward primer specific to miR-122, a universal reverse primer, and a SYBR Green-based master mix.
-
The thermal cycling conditions are typically: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis: The relative expression of miR-122 is calculated using the comparative cycle threshold (2^-ΔΔCT) method, often normalized to a spike-in control or a stable endogenous small RNA.
Quantification of Serum High Mobility Group Box-1 (HMGB1)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of HMGB1 in serum.
Protocol:
-
Sample Preparation: Collect serum as described for ALT/AST measurement. Samples can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (based on a typical commercial kit):
-
Prepare standards and samples.
-
Add 100 µL of standard or sample to each well of a pre-coated 96-well plate. Incubate for 1-2 hours at 37°C.
-
Aspirate and add 100 µL of biotin-conjugated detection antibody. Incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated avidin. Incubate for 30 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 90 µL of TMB substrate solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution. Read the absorbance at 450 nm immediately.
-
-
Calculation: The concentration of HMGB1 in the samples is determined by comparing the optical density of the samples to the standard curve.
Mandatory Visualizations
Signaling Pathways in APAP-Induced Liver Injury
The following diagrams illustrate the key signaling pathways involved in the pathogenesis of acetaminophen-induced liver injury.
Caption: Metabolic activation of APAP leading to hepatocellular injury.
Caption: Role of the JNK signaling pathway in APAP-induced hepatotoxicity.[2]
Caption: The Nrf2-mediated antioxidant response pathway.[7]
Experimental Workflow: Biomarker Validation
The following diagram outlines a typical workflow for the validation of a novel biomarker for DILI.
Caption: A streamlined workflow for biomarker validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the study of acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of serum microRNA‐122 in a randomized controlled trial of N‐acetylcysteine for treatment of antituberculosis drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
Comparative Analysis of DM-4103 Effects in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known effects of DM-4103, an active metabolite of Tolvaptan, across various cell line models. The information is compiled from available preclinical data to support further investigation into its mechanism of action and potential therapeutic applications.
This compound has been identified as a key metabolite of the vasopressin V2 receptor antagonist, Tolvaptan. While Tolvaptan is utilized in the management of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD), concerns regarding hepatotoxicity have been raised. Research indicates that this compound may play a significant role in this liver injury. This guide synthesizes the current understanding of this compound's effects, with a focus on liver and kidney cell models.
Data Summary of this compound and Tolvaptan Effects
The following tables summarize the known effects of this compound and its parent compound, Tolvaptan, in different in vitro systems. Direct comparative studies of this compound across a wide range of cell lines are limited in publicly available literature.
Table 1: Effects of this compound on Liver Cell Models
| Parameter | Cell Line/System | Observed Effect | Reference |
| Bile Acid Transporter Inhibition | Sandwich-Cultured Human Hepatocytes | Inhibition of Bile Salt Export Pump (BSEP) and Na+-taurocholate cotransporting polypeptide (NTCP). | [1][2] |
| Mitochondrial Function | HepG2 cells | Induces mitochondrial dysfunction. | [2] |
| Hepatotoxicity Mechanism | Human HepaRG cells, Sandwich-Cultured Hepatocytes | Exacerbates cytotoxic markers when MRP2 function is compromised. Implicated in intracellular bile acid accumulation and reduced ATP concentration. | [2] |
Table 2: Effects of Tolvaptan (Parent Drug of this compound) on Kidney Cell Models
| Parameter | Cell Line | Observed Effect | IC50 | Reference |
| cAMP Production Inhibition | Human ADPKD Cyst Epithelial Cells | Inhibition of vasopressin-stimulated cAMP production. | ~1 x 10-10 M | [3][4] |
| Cell Proliferation | Human ADPKD Cyst Epithelial Cells | Inhibition of vasopressin-stimulated cell proliferation. | - | [3][4] |
| Chloride Secretion | Human ADPKD Cyst Epithelial Cells | Inhibition of vasopressin-induced transepithelial Cl- secretion. | - | [3][4] |
| In Vitro Cyst Growth | Human ADPKD Cyst Epithelial Cells | Decrease in cyst growth in a 3D collagen matrix. | - | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: General workflow for assessing cell viability (IC50) of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HepG2, HK-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: After the recommended incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Bile Salt Export Pump (BSEP) Inhibition Assay in Sandwich-Cultured Human Hepatocytes
Objective: To assess the inhibitory potential of this compound on the BSEP transporter.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Collagen-coated culture plates
-
Matrigel or another suitable extracellular matrix overlay
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein - CLF)
-
This compound
-
Positive control inhibitor (e.g., cyclosporine A)
-
Fluorescence microscope
Procedure:
-
Hepatocyte Culture: Plate hepatocytes on collagen-coated plates and culture them to form a monolayer. After 24 hours, overlay with Matrigel to create a sandwich culture, which promotes the formation of bile canaliculi. Culture for another 3-5 days.
-
Inhibition Assay: a. Wash the sandwich-cultured hepatocytes with warm HBSS. b. Pre-incubate the cells with either culture medium (control), this compound at various concentrations, or a positive control inhibitor for a specified time (e.g., 30 minutes). c. Add the fluorescent BSEP substrate (e.g., CLF) in the presence of the test compounds and incubate for a further period (e.g., 10-30 minutes) to allow for substrate uptake and biliary excretion.
-
Imaging: Wash the cells with cold HBSS to stop the transport process. Visualize the accumulation of the fluorescent substrate in the bile canaliculi using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity within the bile canaliculi using image analysis software. Compare the fluorescence in the this compound-treated wells to the control wells to determine the extent of BSEP inhibition.
Protocol 3: Mitochondrial Toxicity Assay (Glucose vs. Galactose)
Objective: To determine if this compound induces mitochondrial toxicity. Cells grown in galactose-containing medium are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.
Materials:
-
Cell line (e.g., HepG2)
-
Glucose-free culture medium
-
Culture medium supplemented with glucose (e.g., 25 mM)
-
Culture medium supplemented with galactose (e.g., 10 mM)
-
96-well plates
-
This compound
-
Known mitochondrial toxicant (positive control, e.g., rotenone)
-
Non-mitochondrial toxicant (negative control)
-
Cell viability reagent
Procedure:
-
Cell Seeding: Seed cells into two sets of 96-well plates.
-
Media Switch: After 24 hours, replace the medium in one set of plates with glucose-containing medium and in the other set with galactose-containing medium.
-
Treatment: Add serial dilutions of this compound, the positive control, and the negative control to both sets of plates.
-
Incubation: Incubate the plates for 24-72 hours.
-
Viability Assessment: Measure cell viability in both sets of plates using a suitable reagent.
-
Data Analysis: Calculate the IC50 values for this compound in both glucose and galactose media. A significant decrease (e.g., >3-fold) in the IC50 value in the galactose medium compared to the glucose medium suggests mitochondrial toxicity.
References
- 1. re-place.be [re-place.be]
- 2. researchgate.net [researchgate.net]
- 3. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
DM-4103: An In-Depth Profile of its Inhibitory Action on Hepatic Transporters
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitory profile of DM-4103, a major metabolite of the vasopressin V2-receptor antagonist tolvaptan, reveals significant interactions with several key hepatic transporters. This guide provides an objective comparison of this compound's inhibitory potency against various transporters crucial for drug disposition and bile acid homeostasis, supported by experimental data. This information is critical for researchers and drug development professionals evaluating the potential for drug-drug interactions and drug-induced liver injury (DILI).
Tolvaptan, while effective in treating Autosomal Dominant Polycystic Kidney Disease (ADPKD), has been associated with instances of liver injury.[1] Understanding the impact of its metabolites on hepatic transport mechanisms is therefore of paramount importance.
Comparative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of clinically relevant hepatic transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, offering a clear comparison of its potency.
| Transporter | Substrate Used | In Vitro System | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | Taurocholic acid (TCA) | Sf9 insect cell membrane vesicles | 4.15 | [1] |
| MRP4 (Multidrug Resistance-Associated Protein 4) | Dehydroepiandrosterone-3-sulfate (DHEAS) | Membrane vesicles | 4.26 | [1] |
| NTCP (Na+-Taurocholate Cotransporting Polypeptide) | Taurocholic acid (TCA) | Sandwich-cultured human hepatocytes | 16.3 | [1] |
| MRP3 (Multidrug Resistance-Associated Protein 3) | Not Specified | Membrane vesicles | ~44.6 | [1] |
| MRP2 (Multidrug Resistance-Associated Protein 2) | Not Specified | Membrane vesicles | ~51.0 | [1] |
| OATP1B1 (Organic Anion Transporting Polypeptide 1B1) | Not Specified | In vitro study | 0.255 | [2] |
| OAT3 (Organic Anion Transporter 3) | Not Specified | In vitro study | Inhibitor | [2] |
Lower IC50 values indicate greater inhibitory potency.
The data clearly indicates that this compound is a potent inhibitor of BSEP and MRP4, with IC50 values in the low micromolar range.[1] Its inhibitory activity against NTCP is also notable.[1] Furthermore, this compound demonstrates potent inhibition of OATP1B1.[2] While confirmed as an in-vitro inhibitor of OAT3, a specific IC50 value is not consistently reported in the reviewed literature.[2] The inhibition of these transporters, particularly the bile salt export pump (BSEP), may be a contributing factor to the liver injury observed with tolvaptan, as it can lead to the intracellular accumulation of cytotoxic bile acids.[1]
Experimental Protocols
The determination of the inhibitory profile of this compound involved a series of robust in vitro assays. The following are detailed methodologies for key experiments cited:
Vesicular Transport Inhibition Assay (for BSEP, MRP2, MRP3, MRP4)
This assay is employed to determine the direct inhibitory effect of a test compound on ATP-dependent transporters expressed in membrane vesicles.
-
Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells or other suitable expression systems (e.g., HEK293 cells) overexpressing the human transporter of interest (e.g., BSEP).
-
Substrate: A specific probe substrate for the transporter is used. For BSEP, [3H]-taurocholic acid (TCA) is a common choice. For MRP4, [3H]-dehydroepiandrosterone-3-sulfate (DHEAS) can be utilized.
-
Incubation: The membrane vesicles are pre-incubated with varying concentrations of this compound or vehicle control. The transport reaction is initiated by adding ATP and the radiolabeled substrate.
-
Termination and Measurement: After a defined incubation period (e.g., 5-10 minutes) at 37°C, the reaction is stopped by adding an ice-cold buffer. The vesicles are then collected by rapid filtration, and the amount of substrate transported into the vesicles is quantified using liquid scintillation counting.
-
Data Analysis: The rate of substrate uptake in the presence of different concentrations of this compound is compared to the control to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in transporter activity.
Vesicular Transport Inhibition Assay Workflow
Sandwich-Cultured Human Hepatocytes (SCHH) Inhibition Assay (for NTCP)
This model provides a more physiologically relevant system as it uses primary human hepatocytes that form polarized monolayers with functional bile canaliculi.
-
Cell Culture: Primary human hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of collagen to form a "sandwich" culture. This promotes the formation of bile canaliculi.
-
Inhibitor and Substrate Incubation: The SCHH are incubated with various concentrations of this compound. Subsequently, a probe substrate for the transporter of interest (e.g., [3H]-TCA for NTCP) is added.
-
Sample Collection: After a specific incubation time, the cells are washed, and the total intracellular accumulation of the substrate (in both the cells and the bile canaliculi) is measured by lysing the cells and performing scintillation counting.
-
Data Analysis: The uptake of the substrate in the presence of this compound is compared to the control to calculate the IC50 value.
SCHH Transporter Inhibition Assay Workflow
Conclusion
The data presented in this guide highlights the significant inhibitory potential of this compound against several key hepatic transporters. The potent inhibition of BSEP, MRP4, and OATP1B1, in particular, suggests a plausible mechanistic link to the potential for drug-induced liver injury associated with its parent compound, tolvaptan. These findings underscore the importance of characterizing the inhibitory profiles of major metabolites during drug development to better predict and mitigate the risk of adverse hepatic events. Further investigations into the clinical relevance of these in vitro findings are warranted.
References
Unraveling the Link Between DM-4103 and Mitochondrial Stress: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data confirms a direct link between the compound DM-4103 and the induction of mitochondrial stress. This guide provides a comparative overview of this compound's effects on mitochondrial function against two well-characterized inducers of mitochondrial stress: 2,4-dinitrophenol (DNP) and oligomycin. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of mitochondrial dysfunction.
This compound, a major metabolite of the vasopressin V2 receptor antagonist tolvaptan, has been shown to induce mitochondrial dysfunction by inhibiting mitochondrial respiration.[1][2] This activity is believed to contribute to the potential for drug-induced liver injury (DILI) associated with tolvaptan.[2][3] Understanding the precise nature of this compound-induced mitochondrial stress is crucial for risk assessment and the development of safer therapeutic alternatives.
This guide presents a side-by-side comparison of this compound with DNP, a classical mitochondrial uncoupler, and oligomycin, a specific inhibitor of ATP synthase. By examining their distinct mechanisms of action and the resulting cellular stress responses, we aim to provide a clearer context for the mitochondrial toxicity of this compound.
Comparative Analysis of Mitochondrial Stress Inducers
The following table summarizes the key characteristics and effects of this compound, 2,4-dinitrophenol, and oligomycin on mitochondrial function.
| Feature | This compound | 2,4-Dinitrophenol (DNP) | Oligomycin |
| Primary Mechanism | Inhibition of Mitochondrial Respiration | Uncoupler of Oxidative Phosphorylation | ATP Synthase (Complex V) Inhibitor |
| Effect on Oxygen Consumption Rate (OCR) | Decreases | Increases (initially), then collapses | Decreases |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Likely decreases due to respiratory chain inhibition | Dissipates (decreases) | Increases (hyperpolarization) |
| Effect on ATP Production | Decreases | Decreases | Decreases |
| Reported Effective Concentrations | Inhibition of various transporters at 4.15-51.0 µM[4] | 0.02 - 0.1 mM for increased OCR[5]; 10-100 µM for adaptive effects[6] | ~100 nM - 10 µM for IC50 in cancer cells[7]; 2 µM for hyperpolarization in HepG2 cells[8] |
| Key Associated Signaling Pathways | Implicated in pathways leading to DILI | AMP-activated protein kinase (AMPK) activation[9][10][11][12][13] | Integrated Stress Response (ISR)[1][14][15][16][17] |
Experimental Protocols
To facilitate reproducible research in this area, we provide detailed methodologies for assessing the impact of these compounds on mitochondrial function.
Seahorse XF Cell Mito Stress Test
This assay is a standard method for assessing mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.
Principle: The assay sequentially injects mitochondrial stressors to reveal key parameters of mitochondrial function.
-
Basal Respiration: The baseline OCR is measured before the addition of any inhibitors.
-
ATP Production: Oligomycin is injected to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration dedicated to ATP production.
-
Maximal Respiration: An uncoupling agent like FCCP (or DNP) is then injected to dissipate the proton gradient, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiratory capacity.
-
Non-Mitochondrial Respiration: Finally, a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) is added to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial processes.
Protocol Outline:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of this compound, DNP, or oligomycin for injection.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol. For testing the compounds of interest, they would typically be injected prior to the standard Mito Stress Test compounds to observe their direct effect on basal respiration.
-
Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the resulting OCR data to determine the various parameters of mitochondrial respiration.
Visualizing the Mechanisms of Action and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms by which this compound, DNP, and oligomycin induce mitochondrial stress and the subsequent cellular signaling cascades.
Caption: Mechanism of this compound-induced mitochondrial stress.
Caption: Mechanism of DNP-induced mitochondrial uncoupling and AMPK activation.
Caption: Mechanism of Oligomycin-induced ATP synthase inhibition and ISR activation.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEBP1 amplifies mitochondrial dysfunction induced integrated stress response [elifesciences.org]
- 15. Distinct mitochondrial defects trigger the integrated stress response depending on the metabolic state of the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacologic Activation of Integrated Stress Response Kinases Inhibits Pathologic Mitochondrial Fragmentation [elifesciences.org]
Independent Replication of DM-4103 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of DM-4103, the major metabolite of Tolvaptan, and its parent compound. The focus is on the mechanisms underlying Tolvaptan-induced liver injury, a critical concern in its clinical application. Experimental data from various studies are presented to support the comparison, alongside detailed experimental protocols and visual representations of the key signaling pathways involved.
Executive Summary
Tolvaptan, a vasopressin V2 receptor antagonist, is associated with a risk of drug-induced liver injury (DILI). Research indicates that its primary metabolite, This compound , is a key mediator of this hepatotoxicity. The underlying mechanism involves a dual assault on hepatocyte function: the inhibition of essential bile acid transport and the impairment of mitochondrial respiration. This guide synthesizes findings from multiple independent studies to provide a clear comparison of the effects of Tolvaptan and its metabolites, this compound and DM-4107, on these critical cellular processes.
Data Presentation: Comparative Analysis of Tolvaptan and its Metabolites
The following tables summarize the quantitative data on the inhibitory effects of Tolvaptan, this compound, and DM-4107 on key hepatic bile acid transporters and mitochondrial function.
Table 1: Inhibition of Hepatic Bile Acid Transporters (IC50 values in µM)
| Transporter | Tolvaptan | This compound | DM-4107 | Function |
| NTCP | ~41.5 | 16.3 | 95.6 | Sodium-dependent uptake of bile acids from blood into hepatocytes. |
| BSEP | 31.6 | 4.15 | 119 | ATP-dependent export of bile acids from hepatocytes into bile. |
| MRP2 | >50 | ~51.0 | >200 | ATP-dependent export of conjugated bile acids and other organic anions into bile. |
| MRP3 | >50 | ~44.6 | 61.2 | ATP-dependent export of bile acids and organic anions from hepatocytes back into the blood (compensatory). |
| MRP4 | >50 | 4.26 | 37.9 | ATP-dependent export of bile acids and other organic anions from hepatocytes back into the blood (compensatory). |
Lower IC50 values indicate greater inhibitory potency.
Table 2: Effects on Mitochondrial Function
| Compound | Effect on Basal Mitochondrial Respiration | Effect on Liver ATP Concentration |
| Tolvaptan | Inhibition at high concentrations | - |
| This compound | Inhibition at high concentrations[1] | Predicted to decrease[2] |
| DM-4107 | No significant effect[1] | - |
Experimental Protocols
Vesicular Transport Assay for BSEP Inhibition
This assay is used to determine the inhibitory potential of compounds on the Bile Salt Export Pump (BSEP), a key transporter for bile acids.
-
System: Inside-out membrane vesicles prepared from HEK293 cells overexpressing human BSEP.
-
Probe Substrate: Radiolabeled taurocholic acid (a primary bile acid).
-
Procedure:
-
BSEP-expressing membrane vesicles are incubated with the test compound (e.g., Tolvaptan, this compound, or DM-4107) at various concentrations.
-
The transport reaction is initiated by the addition of ATP and the radiolabeled taurocholic acid.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of transport.
-
The reaction is stopped by the addition of a cold buffer, and the vesicles are collected by rapid filtration.
-
The amount of radiolabeled taurocholic acid accumulated inside the vesicles is quantified using liquid scintillation counting.
-
-
Data Analysis: The rate of ATP-dependent transport of taurocholic acid is measured in the presence of different concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of transport activity, is then calculated.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial function.
-
System: HepG2 cells (a human liver cell line) are cultured in a specialized microplate.
-
Procedure:
-
HepG2 cells are seeded into the wells of a Seahorse XF microplate and allowed to attach.
-
The cells are then treated with the test compounds (Tolvaptan, this compound, or DM-4107) for a specified period (e.g., 24 hours).
-
Before the assay, the culture medium is replaced with a specialized assay medium.
-
The microplate is placed in the Seahorse XF Analyzer, which measures the OCR in real-time.
-
A "mito stress test" is performed by sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: The OCR values under different conditions are used to calculate the various parameters of mitochondrial function. A decrease in basal respiration indicates mitochondrial inhibition.
Mandatory Visualization
Signaling Pathway of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling cascade leading to liver cell injury initiated by this compound.
Caption: Proposed signaling pathway of this compound-induced hepatocyte apoptosis.
Experimental Workflow for Assessing Hepatotoxicity
The following diagram outlines the typical experimental workflow used to investigate the hepatotoxic potential of compounds like this compound.
Caption: General experimental workflow for in vitro hepatotoxicity assessment.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling DM-4103
For Researchers, Scientists, and Drug Development Professionals
I. Compound Identification and Hazards
DM-4103 is identified as a significant metabolite of Tolvaptan. While specific hazard classifications for this compound are not established, the parent compound, Tolvaptan, is classified with the following hazards:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Suspected of damaging fertility or the unborn child (Category 2) [2]
-
May cause respiratory irritation (Category 3) [1]
It is prudent to assume that this compound may exhibit similar hazardous properties.
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personnel safety.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Skin and Body | Laboratory coat, long-sleeved | To prevent skin contamination. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
III. Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place, such as a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store locked up.[2]
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
V. Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Material: Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE and spill cleanup materials, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
It is inappropriate to dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[5]
Visual Guidance: Operational Workflow and Emergency Response
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency response plan for a spill.
Caption: Standard operational workflow for handling this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
